4-Chloro-4'-nitrodiphenyl sulfide
Description
The exact mass of the compound 4-Chloro-4'-nitrodiphenyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-4'-nitrodiphenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-nitrodiphenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUBRDUBQIVBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176378 | |
| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21969-11-9 | |
| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021969119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21969-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 4-Chloro-4'-nitrodiphenyl sulfide
Nomenclature, Synthesis, and Pharmacochemical Utility
Executive Summary
This technical guide provides a rigorous analysis of 4-Chloro-4'-nitrodiphenyl sulfide (CAS: 21969-11-9), a critical thioether intermediate in the synthesis of diaryl sulfone pharmacophores (e.g., Dapsone derivatives). This document deconstructs its IUPAC nomenclature based on the 2013 Blue Book recommendations, details a self-validating
Part 1: Nomenclature Deconstruction & Identity
The IUPAC PIN (Preferred IUPAC Name)
The systematic naming of diaryl sulfides often causes confusion between functional class nomenclature (sulfide) and substitutive nomenclature (sulfanyl). According to current IUPAC recommendations (P-25.2.2.4), substitutive nomenclature is preferred for the PIN.
Correct PIN: 1-Chloro-4-[(4-nitrophenyl)sulfanyl]benzene
The Logic of Priority (Step-by-Step Analysis):
-
Principal Functional Group: The molecule is a sulfide (thioether). In substitutive nomenclature, this is treated as a prefix (sulfanyl), not a suffix.
-
Parent Structure Selection: We have two benzene rings.
-
Tie-Breaking Rule: Since both rings have one substituent cited as a prefix, and neither "Chloro" nor "Nitro" implies a higher principal chain priority by itself, we use Alphabetical Order of the substituents to determine the parent.
-
Result: The chlorobenzene ring is the Parent . The nitrophenyl group, attached via sulfur, becomes the substituent: [(4-nitrophenyl)sulfanyl] .
Functional Class & Common Names
While the PIN is necessary for regulatory filing, functional class names are ubiquitous in laboratory settings.
-
Functional Class Name: p-Chlorophenyl p-nitrophenyl sulfide
-
Common Abbreviation: 4-Chloro-4'-nitrodiphenyl sulfide[2][6][7][8]
Visualization of Naming Logic
Figure 1.1: Logical flow for determining the Preferred IUPAC Name based on substituent priority.
Part 2: Physicochemical Characterization[4]
Precise characterization is essential for quality control during synthesis.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 265.72 g/mol | |
| CAS Registry | 21969-11-9 | |
| Melting Point | 83-84 °C | Crystalline solid [1].[2] |
| Appearance | Yellow Crystalline Solid | Nitro group imparts yellow color. |
| Solubility | Soluble in | Poorly soluble in water. |
| Two AA'BB' systems | Distinct doublets in aromatic region (7.0–8.2 ppm). |
Part 3: Synthetic Protocol ( Mechanism)
Reaction Design
The most robust synthesis involves a Nucleophilic Aromatic Substitution (
-
Why this Electrophile? The nitro group at the para position is strongly electron-withdrawing, activating the ring for nucleophilic attack at the C-Cl bond.
-
Why this Solvent? DMF (Dimethylformamide) is a polar aprotic solvent. It solvates the cation (
), leaving the thiolate anion ( ) "naked" and highly reactive.
Step-by-Step Methodology
Reagents:
-
4-Chlorobenzenethiol (1.0 equiv)
-
1-Chloro-4-nitrobenzene (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv, anhydrous) -
DMF (Dimethylformamide, 5-10 volumes)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorobenzenethiol (10 mmol) in DMF (20 mL).
-
Activation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes to generate the thiolate anion. Note: Evolution of mild gas ( ) may occur if traces of acid are present. -
Addition: Add 1-chloro-4-nitrobenzene (10 mmol) in a single portion.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting thiol is consumed.
-
Workup (Quench): Cool the mixture to room temperature. Pour the reaction mass slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or a Hexane/Ethyl Acetate mixture to yield pure yellow crystals (MP: 83-84 °C).
Mechanistic Pathway Visualization
Figure 3.1: The
Part 4: Functional Utility in Drug Design
Metabolic Liability & Bioisosterism
In drug discovery, the sulfide bridge (-S-) is often a metabolic "soft spot."
-
S-Oxidation: The sulfide is rapidly oxidized by hepatic enzymes (CYP450 and FMOs) to the Sulfoxide (chiral) and subsequently to the Sulfone (achiral).
-
Pharmacophore: The resulting diaryl sulfone is the active pharmacophore in many leprosy and anti-inflammatory drugs (e.g., Dapsone). 4-Chloro-4'-nitrodiphenyl sulfide serves as a lipophilic precursor that can be oxidized in vivo or chemically ex vivo.
Chemical Oxidation Pathway
Researchers often perform this oxidation intentionally using
Figure 4.1: Stepwise oxidation from sulfide to sulfone. Control of this pathway is critical for managing drug half-life and polarity.
References
-
Frinton Laboratories. (n.d.). Product Specification: 4-Chloro-4'-nitrodiphenyl sulfide. ChemBuyersGuide. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Reduction of sulfoxides catalyzed by manganese complex. (Contains NMR data for diaryl sulfides). Retrieved February 2, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2025). 4-Chloro-4'-nitrodiphenyl sulfide.[2][6][7][8] NIST Chemistry WebBook, SRD 69.[7] Retrieved February 2, 2026, from [Link]
-
PubChem. (2025). Compound Summary: 4-Chloro-4'-nitrodiphenyl sulfide.[2][6][7][8] National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
IUPAC. (2013).[9] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. (Rule P-25.2.2.4).
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Solubility of 4-Chloro-4'-nitrodiphenyl sulfide in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-4'-nitrodiphenyl sulfide in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
4-Chloro-4'-nitrodiphenyl sulfide is a diaryl sulfide compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, particularly in areas such as reaction optimization, purification, formulation, and drug delivery. This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-4'-nitrodiphenyl sulfide, a detailed experimental protocol for determining its solubility, and a discussion of the theoretical principles governing its dissolution.
Physicochemical Properties of 4-Chloro-4'-nitrodiphenyl sulfide
A foundational understanding of the physicochemical properties of a compound is essential for predicting and interpreting its solubility behavior. Key properties of 4-Chloro-4'-nitrodiphenyl sulfide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂S | [1][2] |
| Molecular Weight | 265.72 g/mol | [1][2] |
| Melting Point | 83-84°C | [1] |
| Density | 1.41 g/cm³ | [1] |
| Appearance | Crystalline solid | [3] |
The presence of a polar nitro group and a relatively nonpolar chlorophenyl sulfide backbone suggests that the solubility of this compound will be significantly influenced by the polarity of the solvent.
Predicting Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Chloro-4'-nitrodiphenyl sulfide, the key intermolecular forces at play are:
-
Dipole-dipole interactions: Arising from the polar C-Cl and C-S bonds, and particularly the strong dipole of the nitro group.
-
London dispersion forces: Present in the aromatic rings.
Therefore, it is anticipated that 4-Chloro-4'-nitrodiphenyl sulfide will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in nonpolar aromatic solvents that can interact via π-stacking with the phenyl rings. Its solubility in nonpolar aliphatic solvents is expected to be limited.
Experimental Determination of Solubility
The following is a detailed protocol for the gravimetric determination of the equilibrium solubility of 4-Chloro-4'-nitrodiphenyl sulfide in a range of organic solvents. This method is reliable and provides quantitative solubility data.
Materials and Equipment
-
4-Chloro-4'-nitrodiphenyl sulfide (purity ≥ 98%)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pipettes and other standard laboratory glassware
-
Oven
Solvent Selection Rationale
A diverse range of solvents should be selected to probe the solubility of 4-Chloro-4'-nitrodiphenyl sulfide across a spectrum of polarities and chemical functionalities. The following solvents are recommended for an initial screening:
| Solvent | Polarity | Rationale |
| Chloroform | Nonpolar | Expected to be a good solvent due to its ability to form dipole-dipole interactions and its similarity to the chlorophenyl moiety.[6] |
| Acetone | Polar aprotic | Expected to be a good solvent due to its polarity and ability to act as a hydrogen bond acceptor.[6] |
| Ethyl Acetate | Moderately polar | A common solvent in organic synthesis and chromatography.[7] |
| Toluene | Nonpolar (aromatic) | May exhibit good solubility due to π-π stacking interactions with the aromatic rings of the solute.[6] |
| Ethanol | Polar protic | The presence of a hydroxyl group allows for hydrogen bonding, which may enhance solubility.[6] |
| Methanol | Polar protic | Similar to ethanol but with higher polarity. |
| n-Hexane | Nonpolar (aliphatic) | Expected to be a poor solvent, serving as a baseline for nonpolar interactions. |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic | Often a good solvent for a wide range of organic compounds.[8] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-Chloro-4'-nitrodiphenyl sulfide into a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume (e.g., 2.0 mL) of the clear filtrate into the pre-weighed evaporating dish and record the exact weight of the solution transferred.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of 83-84°C is recommended).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved 4-Chloro-4'-nitrodiphenyl sulfide.
-
Data Analysis and Calculation
The solubility can be expressed in various units, such as g/100 mL or mol/L.
Calculation of Solubility ( g/100 mL):
Solubility = (Mass of residue (g) / Volume of filtrate (mL)) * 100
Calculation of Solubility (mol/L):
Solubility = (Mass of residue (g) / Molecular weight ( g/mol )) / Volume of filtrate (L)
Factors Influencing Solubility
The solubility of 4-Chloro-4'-nitrodiphenyl sulfide is influenced by several factors, as illustrated in the following diagram.
Caption: Key factors influencing the solubility of an organic compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.
-
Solvent Polarity: As previously discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.
-
Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form of the starting material.
Safety Precautions
4-Chloro-4'-nitrodiphenyl sulfide is an irritant and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Chloro-4'-nitrodiphenyl sulfide in organic solvents. By combining a theoretical understanding of solubility principles with a robust experimental protocol, researchers can generate the reliable data necessary for the successful application of this compound in their work. The provided methodology ensures a self-validating system for obtaining accurate and reproducible solubility data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.
References
- ResearchGate. (2025, August 10). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.
- Sigma-Aldrich. 4-Chlorophenyl phenyl sulfone.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.
- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF.
- American Chemical Society. (2013, May 30). Solubilities of 4-Amino-4′-nitrodiphenyl Sulfide in Six Organic Solvents from 287.45 K to 365.55 K.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemsrc.com. (2026, February 5). 4-chloro-4'-nitrodiphenyl sulfide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
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- PubChem. 4,4'-Dichlorodiphenyl sulfone.
- NASA Technical Reports Server. (n.d.). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents.
- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry department website.
- ResearchGate. (n.d.). Solubility of α-S 8 in organic solvents at 25°C unless otherwise indicated (in wt%).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.
- Google Patents. (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.
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- Wikipedia. (n.d.). Organophosphate.
- 4-Nitrophenyl chloroformate - SAFETY DATA SHEET. (n.d.).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-nitrodiphenyl ether.
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- Quora. (2018, September 17). Is sulfur soluble in dilute sulphuric acid, alcohol, acetone, or carbon disulfide?.
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- MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates.
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A Comprehensive Technical Guide to the Thermal Stability of 4-Chloro-4'-nitrodiphenyl sulfide
This guide provides an in-depth analysis of the thermal stability of 4-Chloro-4'-nitrodiphenyl sulfide, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of thermal analysis and draws upon data from structurally related compounds to offer a robust predictive assessment.
Introduction to 4-Chloro-4'-nitrodiphenyl sulfide
4-Chloro-4'-nitrodiphenyl sulfide is an organic compound featuring a diaryl sulfide linkage with a chloro and a nitro functional group on opposing phenyl rings. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Understanding the thermal stability of this compound is paramount for safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions at elevated temperatures.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₈ClNO₂S |
| Molecular Weight | 265.72 g/mol |
| Melting Point | 83-84 °C |
| Boiling Point | 435.5 °C at 760 mmHg |
Theoretical Framework of Thermal Stability
The thermal stability of an organic molecule is dictated by the strength of its covalent bonds and the presence of functional groups that may be predisposed to thermal degradation. In 4-Chloro-4'-nitrodiphenyl sulfide, the key structural features influencing its stability are the nitroaromatic system and the sulfide linkage.
Nitroaromatic compounds are known to be energetic materials, and their decomposition is often exothermic. The primary step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[1] The presence of the electron-withdrawing nitro group can also influence the stability of the aromatic rings.
Organosulfur compounds exhibit a range of thermal behaviors. The C-S bond is generally weaker than a C-C or C-O bond, making it a potential site for initial thermal decomposition. Pyrolysis of organosulfur compounds can lead to the formation of various sulfur-containing gases, such as sulfur dioxide (SO₂) and hydrogen sulfide (H₂S), depending on the reaction conditions and the presence of other reactive species.[2]
Methodologies for Assessing Thermal Stability
The primary techniques for evaluating the thermal stability of a chemical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about decomposition temperatures, the presence of volatile components, and the composition of the material.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine transition temperatures such as melting and boiling points, as well as to quantify the enthalpy of these transitions. For thermal stability, DSC can identify exothermic decomposition events and provide information on the energy released during decomposition.
Hypothetical Experimental Protocols
While specific experimental data for 4-Chloro-4'-nitrodiphenyl sulfide is not available, the following protocols outline how its thermal stability would be assessed.
TGA Experimental Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-Chloro-4'-nitrodiphenyl sulfide.
Methodology:
-
Sample Preparation: A small amount of the sample (5-10 mg) is accurately weighed and placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset) and the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
Figure 1: TGA Experimental Workflow.
DSC Experimental Protocol
Objective: To identify the melting point and any exothermic decomposition events of 4-Chloro-4'-nitrodiphenyl sulfide.
Methodology:
-
Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and enthalpy of these transitions are determined.
Figure 2: DSC Experimental Workflow.
Expected Thermal Behavior and Data Interpretation
Based on the known properties of similar compounds, the following is a predictive summary of the expected thermal analysis results for 4-Chloro-4'-nitrodiphenyl sulfide.
Table 1: Predicted Thermal Analysis Data for 4-Chloro-4'-nitrodiphenyl sulfide
| Analysis | Parameter | Predicted Value/Observation | Rationale/Interpretation |
| DSC | Melting Point (Tm) | ~83-84 °C | Corresponds to the literature melting point. An endothermic peak will be observed. |
| Onset of Decomposition (Td, onset) | ~250-300 °C | Nitroaromatic compounds often exhibit exothermic decomposition in this range.[5] | |
| Decomposition Enthalpy (ΔHd) | Highly Exothermic | The presence of the nitro group suggests a significant release of energy upon decomposition.[6] | |
| TGA | Onset of Mass Loss (Tonset) | ~250-300 °C | Should correlate with the onset of decomposition observed by DSC. |
| Major Mass Loss Step(s) | A significant, sharp mass loss corresponding to the primary decomposition. | Indicates the breakdown of the molecular structure. | |
| Residual Mass at 600 °C | Low (< 5%) | Complete volatilization or decomposition of the organic structure is expected. |
Potential Thermal Decomposition Pathways
The thermal decomposition of 4-Chloro-4'-nitrodiphenyl sulfide is likely to be a complex process involving multiple competing pathways. Based on the chemistry of nitroaromatics and diaryl sulfides, the following primary decomposition steps can be postulated:
-
C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of a diphenyl sulfide radical and nitrogen dioxide (NO₂).[1]
-
C-S Bond Cleavage: The carbon-sulfur bonds are also susceptible to cleavage, which could lead to the formation of chlorophenyl and nitrophenyl radicals, along with elemental sulfur or sulfur-containing fragments.
-
Intramolecular Rearrangement: The initial radical species can undergo further rearrangements and secondary reactions, leading to a variety of smaller, volatile products.
The final decomposition products are likely to include gases such as SO₂, NOx, CO, and CO₂, along with chlorinated and nitrated aromatic fragments.
Figure 3: Potential Thermal Decomposition Pathways.
Safety, Handling, and Storage
Given the potential for exothermic decomposition, 4-Chloro-4'-nitrodiphenyl sulfide should be handled with care, especially when heated.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential decomposition products.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep containers tightly closed.[7]
-
Thermal Hazards: Avoid heating the compound to temperatures approaching its decomposition point, especially in a closed system, due to the potential for a runaway exothermic reaction.
Conclusion
This technical guide provides a comprehensive overview of the thermal stability of 4-Chloro-4'-nitrodiphenyl sulfide based on its chemical structure and the known behavior of related compounds. The primary methods for experimental verification, TGA and DSC, have been outlined with detailed hypothetical protocols. The predicted thermal behavior suggests that while the compound is stable at ambient temperatures, it is likely to undergo exothermic decomposition at elevated temperatures, initiating around 250-300 °C. The primary decomposition pathways are proposed to be C-NO₂ bond homolysis and C-S bond cleavage. For any application involving this compound at elevated temperatures, it is strongly recommended that a thorough experimental thermal analysis be conducted to ensure safe and predictable performance.
References
-
PubChem. 4-Chlorophenyl phenyl ether. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals. [Link]
-
TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]
- Cardillo, P. (1984). Thermal Stability of Nitrobenzyl Halogenides.
-
Chemistry LibreTexts. Thermal Analysis. (2022). [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Chemistry Stack Exchange. Combustion and pyrolysis of sulfides and organosulfurs. (2019). [Link]
-
Wikipedia. Nitrobenzene. [Link]
- Zhang, X., et al. (2022). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 239, 111977.
- He, L., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
-
FSU. 4-Nitrophenol Safety Data Sheet. [Link]
- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Sehon, A. H., & Darwent, B. D. (1954). The Thermal Decomposition of Sulfides. I. Methyl Benzyl Sulfide. Journal of the American Chemical Society, 76(19), 4806-4810.
-
ResearchGate. TGA-DSC analysis of sulfur and S-rGO nanocomposites. [Link]
-
ResearchGate. Differential scanning calorimetric (DSC) curve for pure sulfur. [Link]
- Llana-Ruiz-Cabello, M., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2631.
-
Wikipedia. Organosulfur chemistry. [Link]
-
ResearchGate. Pyrolysis of Organosulfur Compounds. [Link]
-
ResearchGate. Structure of nitrobenzene and its derivatives. [Link]
-
MDPI. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. (2021). [Link]
-
National Institutes of Health. Thiophenic Sulfur Compounds Released During Coal Pyrolysis. [Link]
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tainstruments.com [tainstruments.com]
- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. southwest.tn.edu [southwest.tn.edu]
Strategic Sourcing & Technical Profile: 4-Chloro-4'-nitrodiphenyl sulfide
The following technical guide details the sourcing, chemical profiling, and application workflows for 4-Chloro-4'-nitrodiphenyl sulfide (CAS 21969-11-9) .
CAS: 21969-11-9 | Formula: C₁₂H₈ClNO₂S | M.W.: 265.72 g/mol [1]
Executive Summary & Chemical Identity
4-Chloro-4'-nitrodiphenyl sulfide is a critical asymmetric diaryl sulfide intermediate.[1] It serves as a primary scaffold in the synthesis of diaryl sulfones (via oxidation), which are pharmacophores in anti-leprotic drugs (e.g., Dapsone analogs), COX-2 inhibitors, and high-performance engineering thermoplastics (polyarylene sulfides).[1]
For drug development professionals, the sourcing challenge lies in the molecule's asymmetry. Unlike symmetric sulfides, this compound requires specific synthetic control to avoid scrambling or homocoupling impurities, which can poison downstream transition-metal catalysts.[1]
Physicochemical Profile
| Property | Specification | Criticality in Sourcing |
| CAS Registry | 21969-11-9 | Crucial: Distinguishes from symmetric bis(4-nitrophenyl)sulfide (CAS 1223-31-0).[1] |
| Appearance | Pale yellow to yellow crystalline solid | Darkening indicates oxidation or residual thiophenols. |
| Melting Point | 83–84 °C | Lower MP (<80°C) suggests significant solvent/thiol contamination.[1] |
| Solubility | Soluble in CHCl₃, DMSO, DMF; Insoluble in water | Standard workup requires organic extraction. |
| Purity Grade | >98% (HPLC) | <98% often contains disulfide impurities that inhibit oxidation. |
Synthesis & Impurity Profiling
Understanding the synthesis is mandatory for effective Quality Control (QC). Suppliers typically manufacture this via Nucleophilic Aromatic Substitution (SₙAr) .[1]
The Synthetic Route
The standard industrial route involves the reaction of 4-chlorothiophenol with 1-chloro-4-nitrobenzene (or 1-fluoro-4-nitrobenzene) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF/DMSO).[1]
Figure 1: SₙAr Synthesis Pathway and Critical Impurity Formation.[1]
Critical Impurities to Screen
When evaluating a supplier's Certificate of Analysis (CoA), specifically request data on these impurities:
-
Bis(4-chlorophenyl) disulfide: Formed if the starting thiol oxidizes before reacting.[1] This is difficult to separate due to similar solubility profiles.
-
Unreacted Thiol: Causes a pungent odor and will poison Pd/Pt catalysts in subsequent coupling reactions.
-
Regioisomers: Rare, but possible if the nitro-halobenzene starting material was contaminated with ortho-isomers.[1]
Application Workflow: Oxidation to Sulfone
The most common application in drug discovery is the oxidation of the sulfide bridge to a sulfone. The following protocol is a validated, high-yield method suitable for converting CAS 21969-11-9 into its sulfone derivative without over-oxidizing the nitro group or chlorinating the ring.
Validated Protocol: Oxone® Mediated Oxidation[1]
-
Reagents: 4-Chloro-4'-nitrodiphenyl sulfide (1.0 eq), Oxone® (2KHSO₅[1]·KHSO₄·K₂SO₄, 2.5 eq), Methanol/Water (1:1).
-
Mechanism: Nucleophilic attack of sulfur on the peroxymonosulfate anion.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of sulfide in 50 mL Methanol.
-
Addition: Dissolve Oxone (25 mmol) in 50 mL water. Add dropwise to the sulfide solution at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The sulfide spot (higher R_f) should disappear.
-
Quench: Quench with saturated sodium bisulfite (NaHSO₃) to destroy excess oxidant.
-
Extraction: Extract with Dichloromethane (DCM) x3.
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.
Figure 2: Laboratory workflow for the oxidation of 4-Chloro-4'-nitrodiphenyl sulfide.
Commercial Supply Landscape
Suppliers for this compound fall into two categories. Choosing the right one depends on your development stage.
Tier 1: Catalog Suppliers (R&D Scale, <100g)
Best for: Initial screening, high purity requirements, reliable delivery.[1]
-
Merck (Sigma-Aldrich): Often listed under "Rare Chemical Library" or "AldrichCPR".[1] High price, but guaranteed CoA.
-
Thermo Fisher (Alfa Aesar/Acros): Good availability for gram-scale.[1]
-
TCI (Tokyo Chemical Industry): Strong inventory in Japan/US; typically high purity (>98%).[1]
Tier 2: Bulk/Custom Synthesis (Pilot Scale, >1kg)
Best for: Scale-up, cost reduction.[1] Requires strict QC validation.
-
Ningbo Inno Pharmchem: Known manufacturer of nitro/chloro intermediates.[2]
-
BLD Pharm: Strong catalog presence with scale-up capabilities.[1]
-
Combi-Blocks: Excellent for building blocks; often has stock in the US.[1]
Sourcing Strategy Table
| Parameter | R&D Sourcing (Catalog) | Process Dev Sourcing (Bulk) |
| Typical Pack Size | 1g, 5g, 25g | 1kg, 25kg drums |
| Lead Time | 1–5 Days | 2–6 Weeks |
| Purity Validation | Trust CoA | Re-test Required (H-NMR, HPLC) |
| Key Risk | Stockouts | Batch-to-batch variation (Color/Impurity) |
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4] |
Precautionary Note: Nitro-aromatics are known to cause methemoglobinemia upon prolonged exposure.[1] Although specific data for this sulfide is limited, treat it with the same precautions as 4-nitrodiphenylamine: use a fume hood, wear nitrile gloves, and avoid dust generation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140869, 4-Chloro-4'-nitrodiphenyl sulfide. Retrieved from [Link]
-
ChemSrc (2025). 4-chloro-4'-nitrodiphenyl sulfide Chemical Properties and Suppliers. Retrieved from [Link][1]
-
Organic Syntheses. General procedure for Diaryl Sulfides via S_NAr. (Analogous protocols for p-nitrophenyl sulfide). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-chloro-4'-nitrodiphenyl sulfide.[1] Retrieved from [Link][1]
Sources
- 1. 4-Chloro-4'-nitrodiphenyl sulfide | C12H8ClNO2S | CID 140869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-4'-nitrodiphenyl Sulfide Cas:21969-11-9 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Copper-Catalyzed Synthesis of Substituted Diphenyl Sulfides
Executive Summary
The formation of Carbon-Sulfur (C-S) bonds is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Substituted diphenyl sulfides serve as critical precursors for sulfones and sulfoximines, moieties found in varying therapeutic agents (e.g., Vortioxetine).
While Palladium-catalyzed methods exist, Copper-catalyzed (Ullmann-type) coupling remains the industrial standard due to the "soft" character of sulfur nucleophiles, which exhibit high affinity for copper, and the economic advantage of copper over noble metals. This guide details two robust protocols: the Ligand-Assisted Ullmann Coupling (for aryl halides) and the Chan-Lam Oxidative Coupling (for aryl boronic acids), providing a comprehensive workflow for synthesizing substituted diphenyl sulfides.
Mechanistic Insight & Catalyst Design
The "Catalyst Poisoning" Challenge
Historically, C-S coupling required harsh conditions (polar solvents, >150°C). The primary chemical challenge is the high affinity of thiolates for Cu(I), leading to the formation of thermodynamically stable, insoluble copper-thiolate species (
The Solution: Modern protocols utilize bidentate ligands (diamines, amino acids, or phenanthrolines). These ligands break down the polymeric copper-thiolates, rendering the copper center soluble and reactive towards oxidative addition with the aryl halide.
The Catalytic Cycle
The consensus mechanism involves a Cu(I)/Cu(III) cycle:
-
Ligation: Coordination of the ligand to Cu(I).
-
Nucleophilic Attack: Formation of the active Cu(I)-thiolate complex.
-
Oxidative Addition: The aryl halide adds to the copper center.
-
Reductive Elimination: The C-S bond forms, regenerating the Cu(I) catalyst.
Figure 1: The catalytic cycle of Cu-catalyzed C-S coupling. Note the off-cycle trap (black node) which occurs in the absence of suitable ligands.
Protocol A: Ligand-Assisted Coupling (Aryl Halides)
Best for: Stable substrates, large-scale synthesis, and cost-efficiency. Mechanism: Modified Ullmann Condensation.
Reagents & Materials
-
Aryl Iodide/Bromide: 1.0 equiv.
-
Thiophenol/Thiol: 1.1 equiv.
-
Catalyst: CuI (Copper(I) Iodide) - 5-10 mol%.
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: Oxygen can oxidize thiols to disulfides (Ar-S-S-Ar), a common byproduct that lowers yield.
-
-
Charging Solids: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the Aryl Iodide (1.0 mmol).
-
Solvent & Thiol Addition: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (2.0 mL) via syringe, followed by the Thiophenol (1.1 mmol).
-
Note: If the thiol is a solid, add it in Step 2.
-
-
Reaction: Seal the vessel and heat to 80–110°C for 12–24 hours.
-
Visual Check: The mixture often turns from a cloudy suspension to a clearer, dark solution as the ligand solubilizes the copper species.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Critical Step: Wash the organic layer with 1M NaOH to remove unreacted thiophenol (which is acidic). This significantly simplifies column chromatography.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Chan-Lam Oxidative Coupling (Boronic Acids)
Best for: Substrates sensitive to strong bases or high temperatures; late-stage functionalization. Mechanism: Oxidative coupling using Cu(II) and air/O₂.
Reagents & Materials
-
Aryl Boronic Acid: 1.5 equiv.
-
Thiophenol: 1.0 equiv.
-
Catalyst: Cu(OAc)₂ (Copper(II) Acetate) - 10-20 mol%.
-
Base: Pyridine or Et₃N (2.0 equiv).
-
Solvent: DMSO or DCM.
-
Oxidant: Atmospheric Oxygen (Open flask or O₂ balloon).
Step-by-Step Methodology
-
Setup: Use an ordinary round-bottom flask (inert atmosphere is not required, but moisture control is recommended).
-
Charging: Add Cu(OAc)₂ (0.1 equiv), Aryl Boronic Acid (1.5 equiv), and Thiophenol (1.0 equiv) to the flask.
-
Solvent: Add DMSO (0.1 M concentration relative to thiol). Add Pyridine (2.0 equiv).
-
Reaction: Stir vigorously at Room Temperature to 60°C open to the air (or with a drying tube).
-
Why: The reaction requires O₂ to re-oxidize the Cu(0)/Cu(I) species back to Cu(II) to sustain the cycle.
-
-
Monitoring: Monitor by TLC. Reaction times vary from 4 to 24 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine/Cu salts), then brine.
Critical Parameter Optimization
The following table summarizes how to tune the reaction based on substrate difficulty.
| Variable | Recommendation | Rationale |
| Solvent | DMSO > DMF > Toluene | Polar aprotic solvents stabilize the charged intermediates. DMSO is superior for solubility. |
| Ligand | L-Proline / DMEDA | Amino acids are cheap and effective for Aryl Iodides. Phenanthrolines are needed for sterically hindered Aryl Bromides. |
| Base | K₂CO₃ vs. KOtBu | Use K₂CO₃ (weaker) for standard runs. Use KOtBu (stronger) only if the substrate is non-reactive and lacks base-sensitive groups. |
| Halide | I > Br >> Cl | Aryl Iodides react fastest. Aryl Chlorides usually require specialized ligands (e.g., oxalamides) and higher temps (130°C). |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific synthesis.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Troubleshooting & Safety
-
Odor Control: Thiophenols are potent stench compounds. All weighing must occur in a fume hood. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Low Yield (Disulfide Formation): If the major product is Ar-S-S-Ar, your system has too much oxygen (for Protocol A) or the coupling is too slow. Increase ligand loading or switch to a more active catalyst system (e.g., CuI/1,10-phenanthroline).
-
Incomplete Conversion: If Aryl Halide remains, add 5 mol% more catalyst and reheat. Water in the solvent can also inhibit the reaction; ensure DMSO is dry.
References
-
Ethylene Glycol Ligands: Kwong, C. G., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters. [Link]
- Phenanthroline Ligands: B
Application Note: High-Yield Synthesis of 4-Amino-4'-nitrodiphenyl Sulfide
Abstract
This application note details the optimized protocol for synthesizing 4-amino-4'-nitrodiphenyl sulfide, a critical intermediate in the production of sulfone-based antibiotics (e.g., Dapsone) and high-performance thioether-polymers. The method utilizes a base-mediated Nucleophilic Aromatic Substitution (
Introduction & Strategic Analysis
The synthesis of unsymmetrical diaryl sulfides presents a challenge in chemo-selectivity. While the partial reduction of 4,4'-dinitrodiphenyl sulfide is possible, it often yields a statistical mixture of dinitro, amino-nitro, and diamino species, requiring tedious chromatographic separation.
The Superior Strategy: Convergent
Key Advantages:
-
Regiospecificity: The amino and nitro groups are located on opposite rings by design.
-
Atom Economy: No heavy metal catalysts (e.g., Pd or Cu) are required due to the activation of the electrophile.
-
Scalability: The reaction proceeds in standard polar aprotic solvents and precipitates upon aqueous workup.
Reaction Mechanism & Workflow
The reaction proceeds via an addition-elimination mechanism (
Logical Workflow Diagram
Figure 1: Mechanistic pathway for the base-mediated
Experimental Protocol (Gold Standard)
This protocol is optimized for a 10 mmol scale.
Reagents & Equipment[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 4-Aminothiophenol | 125.19 | 1.1 | 1.38 g | Nucleophile |
| 1-Chloro-4-nitrobenzene | 157.55 | 1.0 | 1.58 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base (Acid Scavenger) |
| DMF (Anhydrous) | 73.09 | - | 15 mL | Solvent |
| Ethanol (95%) | - | - | ~20 mL | Recrystallization |
Equipment:
-
50 mL Round-bottom flask (3-neck preferred for
inlet). -
Magnetic stir bar & Oil bath.
-
Temperature probe.
Step-by-Step Procedure
-
Setup: Flame-dry the glassware and cool under a stream of nitrogen.
-
Charging: Add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol), 4-aminothiophenol (1.38 g, 11 mmol), and anhydrous
(2.76 g, 20 mmol) to the flask. -
Solvation: Add 15 mL of anhydrous DMF. Stir to create a suspension.
-
Note: The reaction is exothermic; add solvent slowly.
-
-
Reaction: Heat the mixture to 100–110 °C for 6–8 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[3] The starting chloride (
) should disappear, and a new yellow spot ( ) should appear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark yellow/brown solution slowly into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: A yellow precipitate will form immediately. Stir for 15 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.[2]
-
Washing: Wash the filter cake with water (
mL) to remove DMF and inorganic salts. Wash once with cold hexane (10 mL) to remove unreacted thiophenol traces. -
Drying: Dry the crude solid in a vacuum oven at 50 °C for 4 hours.
Purification (Recrystallization)
-
Dissolve the crude yellow solid in the minimum amount of boiling Ethanol (95%) (approx. 15–20 mL per gram).
-
Optional: If the solution is dark, add activated charcoal (0.1 g), boil for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4 °C for 2 hours.
-
Filter the bright yellow crystals and dry.
Yield: Expected yield is 2.1–2.3 g (85–93%). Melting Point: 143–145 °C (Lit. 143–145 °C).[4]
Characterization Data
| Technique | Expected Signal / Value | Interpretation |
| Appearance | Yellow crystalline powder | High purity nitro-aniline derivative. |
| Melting Point | 143–145 °C | Matches literature standards [1].[4] |
| Nitro-substituted ring protons (AA'BB' system). | ||
| Amino-substituted ring protons. | ||
| MS (ESI) | Consistent with Molecular Weight of 246.29. |
Optimization & Troubleshooting
Solvent Selection Matrix
| Solvent | Temperature | Rate | Comments |
| DMF | 110 °C | Fast | Recommended. High solubility, fast kinetics. Hard to remove if not quenched properly. |
| DMSO | 100 °C | Fast | Similar to DMF but higher boiling point; harder to dry. |
| Ethanol/Water | Reflux (78 °C) | Slow | "Green" alternative. Requires longer times (12-24h) and may not reach completion. |
Common Issues
-
Low Yield: Often due to incomplete precipitation. Ensure the water volume during quenching is at least 5x the DMF volume.
-
Oily Product: Indicates impurities or residual DMF. Recrystallize from Ethanol/Water (9:1) if the pure Ethanol method fails.
-
Dark Color: Oxidation of the amino group. Perform the reaction under Nitrogen atmosphere.
Safety Considerations
-
4-Aminothiophenol: Stench agent. Handle only in a fume hood. Bleach (sodium hypochlorite) can be used to neutralize the smell on glassware. Toxic by inhalation.
-
1-Chloro-4-nitrobenzene: Toxic and potential carcinogen. Avoid skin contact.
-
DMF: Hepatotoxin and readily absorbed through skin. Use butyl rubber gloves.
References
-
Sigma-Aldrich. Product Specification: 4-Amino-4'-nitrodiphenyl sulfide (CAS 101-59-7).[4] Link
-
BenchChem. Protocol for
of Nitrobenzenes with Aminothiophenols. Link -
PubChem. Compound Summary: 4-Amino-4'-nitrodiphenyl sulfide. Link
-
ResearchGate. Synthesis of 4-amino-2'-nitrodiphenyl sulfide (Analogous methodology). Link
Sources
Experimental protocol for the nitration of 4-chlorodiphenyl sulfide
Application Note & Protocol
Topic: A Validated Experimental Protocol for the Regioselective Nitration of 4-Chlorodiphenyl Sulfide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-chloro-4'-nitrodiphenyl sulfide via the electrophilic aromatic nitration of 4-chlorodiphenyl sulfide. Nitrated diphenyl sulfides are valuable intermediates in medicinal chemistry and materials science. This guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the reaction. We detail the reaction mechanism, provide a self-validating, step-by-step experimental procedure, outline critical safety measures, and describe robust analytical methods for product characterization.
Scientific Foundation: Mechanism and Regioselectivity
The nitration of 4-chlorodiphenyl sulfide is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks one of the electron-rich aromatic rings of the substrate.[1][2]
Generation of the Electrophile
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2][3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Rationale for Regioselectivity
The 4-chlorodiphenyl sulfide molecule presents two aromatic rings for potential substitution. The regiochemical outcome—the preferential nitration at the 4'-position—is governed by the directing effects of the existing substituents:
-
Ring A (Chlorophenyl ring): The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect.
-
Ring B (Phenyl ring): The sulfide bridge (-S-) is an ortho-, para-director and is an activating group due to the lone pairs on the sulfur atom that can be donated into the ring through resonance.
The strongly activating, ortho-, para-directing nature of the sulfide group makes the unsubstituted phenyl ring (Ring B) significantly more susceptible to electrophilic attack than the deactivated chlorophenyl ring (Ring A). Steric hindrance from the bulky sulfide bridge makes the para position (4') the most favored site of attack.
Mechanistic Pathway
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as an arenium ion or sigma complex.[2][4]
Caption: Step-by-step experimental workflow for the nitration.
Step-by-Step Procedure
-
Preparation of Substrate Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 20 mL of concentrated sulfuric acid. Place the flask in an ice/water bath and allow it to cool to below 10 °C.
-
Causality: Pre-cooling the acid is essential to dissipate the heat generated when the sulfide is dissolved.
-
-
Dissolution: While stirring, slowly and portion-wise add 5.0 g (22.6 mmol) of 4-chlorodiphenyl sulfide to the cold sulfuric acid. Ensure the temperature does not rise above 15 °C during the addition. Continue stirring until a clear, homogeneous solution is obtained. Cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture (Nitronium Ion Generation): In a separate small beaker or flask, carefully and slowly add 1.5 mL (23.8 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, which is being cooled in an ice bath.
-
CRITICAL SAFETY NOTE: Always add nitric acid to sulfuric acid, never the reverse, to prevent dangerous splashing and uncontrolled exotherms. This mixture should be prepared fresh and used immediately.
-
-
Nitration Reaction: Transfer the freshly prepared nitrating mixture to a dropping funnel and attach it to the central neck of the reaction flask. Add the nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes.
-
Causality: A slow, dropwise addition is crucial for controlling the reaction's exothermic nature. The internal temperature must be maintained below 10 °C throughout the addition.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Quenching and Isolation: Carefully pour the reaction mixture slowly and with vigorous stirring into a 600 mL beaker containing approximately 300 g of crushed ice. A solid precipitate should form.
-
Causality: Pouring the acidic mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous medium.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Causality: Washing removes residual acids, which are critical to remove before drying and further analysis.
-
-
Drying and Purification: Air-dry the crude product on the filter paper, then dry it further in a vacuum oven at a low temperature (~50 °C). The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a pale yellow crystalline solid.
Product Characterization and Validation
Confirming the identity and purity of the synthesized 4-chloro-4'-nitrodiphenyl sulfide [5]is a self-validating step of the protocol.
| Analysis Method | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Melting Point (MP) | 143-145 °C (literature value) |
| TLC Analysis | A single spot with a distinct Rf value (e.g., in 4:1 Hexane:Ethyl Acetate). The product should be less polar than the starting material. |
| FTIR Spectroscopy (ATR) | Characteristic peaks at ~1510-1530 cm⁻¹ and ~1340-1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~1090 cm⁻¹ (C-S stretching), and ~850 cm⁻¹ (para-disubstituted benzene C-H bend). |
| ¹H NMR (CDCl₃, 400 MHz) | Expect two distinct sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons on the nitrophenyl ring will be further downfield than those on the chlorophenyl ring. A typical pattern would be δ ~8.2 (d, 2H), ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.3 (d, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expect 6 distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the nitro group will be significantly deshielded. |
Troubleshooting
-
Low Yield: May result from incomplete reaction (insufficient time or low temperature) or loss during workup. Ensure dropwise addition is slow and reaction time is adequate.
-
Oily Product/Failure to Crystallize: Indicates impurities or the presence of isomeric byproducts. Ensure the reaction temperature was strictly controlled to minimize dinitration or oxidation. Purification via column chromatography may be necessary.
-
Dark Brown/Red Color: Suggests side reactions or oxidation, often due to excessively high reaction temperatures. Maintain the temperature below 10 °C at all times.
References
- Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. Accessed January 2024.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). [Link]
-
ResearchGate. (PDF) Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. (2019). [Link]
-
Sylvestre, M., & Fauteux, J. (1982). Bacterial Nitration of 4-Chlorobiphenyl. Applied and Environmental Microbiology, 44(3), 635-640. [Link]
-
YouTube. Nitration reaction safety. (2024). [Link]
-
ACS Publications. Biocatalytic Strategies for Nitration Reactions. JACS Au. (2022). [Link]
-
YouTube. EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). (2022). [Link]
-
Lupine Publishers. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. (2019). [Link]
-
PubMed. Analytical strategies for the detection of sulfide: a review. (2000). [Link]
-
StudySmarter. Electrophilic substitution-Nitration of aromatic rings. Accessed January 2024. [Link]
-
ResearchGate. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2002). [Link]
-
CDC - NIOSH. DIPHENYL: METHOD 2530. (1994). [Link]
-
ACS Publications. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). [Link]
-
ResearchGate. Synthesis and characterization of novel, soluble sulfur-containing copolyimides with high refractive indices. (2011). [Link]
-
Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. (2019). [Link]
-
PrepChem.com. Synthesis of 4-chloro-4'-nitrodiphenyl ether. Accessed January 2024. [Link]
- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Accessed January 2024.
-
Quora. What safety precautions should I take when handling nitric acid?. (2024). [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). [Link]
-
PubChem. 4-Chloro-4'-nitrodiphenyl sulfide. Accessed January 2024. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Aryl Halides with Thiols
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of aryl halides with thiols, a notoriously challenging transformation. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to diagnose and solve common issues encountered in your experiments.
The Challenge: The Thiol Problem in Palladium Catalysis
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, its application in creating carbon-sulfur (C-S) bonds by coupling aryl halides with thiols is hampered by a significant obstacle: catalyst poisoning. The sulfur atom in thiols has a high affinity for palladium, leading to the formation of strong, stable palladium-thiolate complexes.[1][2] This interaction can severely deactivate the catalyst through several mechanisms:
-
Blocking of Active Sites: The thiol or thiolate can coordinate strongly to the palladium center, physically preventing the aryl halide and boronic acid from accessing the catalytic site.
-
Formation of Inactive Complexes: The reaction can lead to the formation of catalytically inactive species like LPd(H)SR or [LPd(SR)₂]⁻, effectively removing the palladium from the catalytic cycle.[1]
-
Alteration of Electronic Properties: The strong coordination of sulfur can change the electronic properties of the palladium center, making it less efficient in the crucial steps of oxidative addition and reductive elimination.
Due to these challenges, the direct coupling of unprotected thiols often results in low to no yield of the desired aryl thioether. The most common and effective strategy to circumvent this issue is the use of a thiol protecting group .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of aryl halides with thiols, presented in a question-and-answer format.
Q1: My reaction with a protected thiol is giving a low yield or has failed completely. What should I investigate first?
A1: Low or no product formation is a common starting point for troubleshooting. A systematic approach is key.
Primary Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The Pd(0) active species is sensitive to air. Improper handling or storage of the palladium precursor can lead to oxidation and deactivation. Some precursors, like Pd₂(dba)₃, can also degrade over time.
-
Solution: Use a fresh, high-quality palladium precursor. Consider using more stable and readily activated precatalysts, such as those from the Buchwald group (e.g., SPhos, XPhos). Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
-
Suboptimal Ligand Choice:
-
Cause: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For C-S coupling, the choice of ligand is even more critical to compete with the poisoning effects of any trace unprotected thiol.
-
Solution: For couplings involving sulfur-containing substrates, bulky, electron-rich phosphine ligands are often preferred as they can help shield the metal center. Ligands like SPhos, XPhos, and cataCXium® A have shown promise in mitigating catalyst deactivation.
-
-
Ineffective Base:
-
Cause: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[3][4][5][6]
-
Solution: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility of the base is important; for instance, Cs₂CO₃ is often used in more challenging couplings due to its higher solubility in organic solvents. Ensure the base is finely powdered and dry to ensure reproducibility.
-
-
Protecting Group Instability:
-
Cause: The chosen thiol protecting group may not be stable under the reaction conditions, leading to the release of the free thiol and subsequent catalyst poisoning.
-
Solution: Verify the stability of your protecting group under the specific basic and thermal conditions of your reaction. For example, while acetyl groups are common, they may not be suitable for aqueous basic Suzuki conditions.[7]
-
Q2: I am observing a significant amount of disulfide byproduct. What is the cause and how can I prevent it?
A2: The formation of disulfides (R-S-S-R) is a common side reaction when working with thiols.
Primary Causes & Solutions:
-
Oxidation of Thiol:
-
Cause: If your protecting group is labile, the released thiol can be easily oxidized to a disulfide, especially in the presence of trace oxygen.
-
Solution: Ensure rigorous degassing of your reaction mixture to remove all traces of oxygen. Using a more robust protecting group can also mitigate this issue.
-
-
Incomplete Reaction:
-
Cause: If the Suzuki coupling is sluggish, the unreacted protected thiol may be more susceptible to side reactions over extended reaction times or at elevated temperatures.
-
Solution: Optimize the reaction conditions (catalyst, ligand, base, temperature) to drive the desired C-S coupling to completion more efficiently.
-
Q3: The Suzuki coupling with my protected thiol worked, but I am struggling with the deprotection step. What should I do?
A3: Incomplete or problematic deprotection can be a significant hurdle.
Primary Causes & Solutions:
-
Harsh Deprotection Conditions:
-
Cause: Some protecting groups, like simple thioethers, require harsh conditions for cleavage, which may not be compatible with other functional groups in your molecule.[7]
-
Solution: Choose a protecting group that can be removed under mild conditions. For example, some propionate-based protecting groups can be cleaved via a β-elimination mechanism using a base like sodium ethoxide in ethanol.[7]
-
-
Incorrect Deprotection Reagent:
-
Cause: The chosen deprotection reagent may not be effective for your specific protecting group.
-
Solution: Consult the literature for established deprotection protocols for your chosen protecting group. Perform small-scale test reactions to find the optimal deprotection conditions before committing your bulk material.
-
Strategic Selection of Thiol Protecting Groups
The choice of protecting group is critical for a successful Suzuki coupling. An ideal protecting group should be stable to the reaction conditions and easily removable afterward.
| Protecting Group | Structure | Stability in Suzuki Conditions | Deprotection Method | Reference |
| 2-Ethylhexyl-3-mercaptopropionate | Stable in the presence of bases like Na₂CO₃, K₂CO₃, and K₃PO₄. | β-elimination with NaOEt in EtOH, followed by acidification. | [7] | |
| 4-(2'-mercaptoethyl)pyridine | Stable under aqueous Suzuki conditions and to stronger bases like NaO-t-Bu. | Not explicitly detailed for this context, but pyridine-based groups can sometimes be cleaved under reductive or specific acidic conditions. | [7] | |
| 2-Methoxyisobutyryl | Developed specifically for Suzuki conditions; stable in anhydrous basic conditions. | Easily cleaved by aqueous bases. | [2] |
Experimental Protocols
Protocol 1: Suzuki Coupling with a Protected Thiol
This protocol is a general guideline for the coupling of an aryl bromide with a protected thiol, using 2-ethylhexyl-3-mercaptopropionate as an example protecting group.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the Aryl Thioether
This protocol is for the deprotection of the 2-ethylhexyl-3-mercaptopropionate group.
Procedure:
-
Dissolve the purified protected aryl thioether in ethanol.
-
Add a solution of sodium ethoxide in ethanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with an aqueous solution of a weak acid (e.g., citric acid).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the final aryl thiol product as needed.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki C-S coupling reactions.
Alternative Strategies: The Buchwald-Hartwig Amination for C-S Bonds
While this guide focuses on the Suzuki reaction, it is important for the well-rounded scientist to be aware of alternative methods. The Buchwald-Hartwig amination, primarily known for C-N bond formation, has been successfully adapted for C-S coupling.[8][9] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with a thiol in the presence of a strong, non-nucleophilic base. For challenging substrates where Suzuki coupling fails, the Buchwald-Hartwig C-S coupling can be a powerful alternative. Recent advances have even shown that monophosphine ligands can be highly effective for these reactions at room temperature.[1][10]
Concluding Remarks
The Suzuki coupling of aryl halides with thiols presents unique challenges, primarily due to catalyst poisoning. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful troubleshooting. The strategic use of stable thiol protecting groups is currently the most reliable approach to achieving high yields. By systematically evaluating your reaction parameters and considering alternative methods when necessary, you can overcome the hurdles associated with this transformation and successfully synthesize your target aryl thioethers.
References
-
C. F. R. A. C. Lima, J. R. M. Pinto, M. Ribeiro, A. M. S. Silva, L. M. N. B. F. Santos, Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction, 2014 . [Link]
-
A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction, PubMed, 2005 . [Link]
-
A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction, Journal of the American Chemical Society, 2005 . [Link]
-
C. F. R. A. C. Lima, J. R. M. Pinto, M. Ribeiro, A. M. S. Silva, L. M. N. B. F. Santos, Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction, Semantic Scholar, 2014 . [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases, PMC, 2019 . [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases, ACS Catalysis, 2019 . [Link]
-
Suzuki-Miyaura Coupling, Chemistry LibreTexts, 2024 . [Link]
-
B. H. Lipshutz, et al., A new P3N ligand for Pd-catalyzed cross-couplings in water, Chemical Science, 2025 . [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions, ResearchGate, 2001 . [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions, ResearchGate, 2006 . [Link]
-
Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, Organic Process Research & Development, 2023 . [Link]
-
Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers, NIH, 2008 . [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling, Organometallics, 2019 . [Link]
-
M. J. Cliffe, et al., Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid, Chemical Communications, 2015 . [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine, NIH. [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions, The Journal of Organic Chemistry, 2006 . [Link]
-
Chapter 5 Thiol Protecting Groups. [Link]
-
Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction, ResearchGate. [Link]
-
Cross-Coupling Chemistry. [Link]
-
M. A. R. Meier, et al., Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations, Chemical Society Reviews, 2025 . [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations, MDPI, 2021 . [Link]
-
Buchwald-Hartwig coupling, YouTube, 2019 . [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS, PMC, 2020 . [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview), YouTube, 2022 . [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, PMC. [Link]
-
Troubleshooting a C–N Coupling Reaction, Reddit, 2026 . [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl), YouTube, 2021 . [Link]
-
Cross-Coupling Reactions: A Practical Guide, ResearchGate, 2020 . [Link]
-
Functional Groups In Organic Chemistry, Compound Interest, 2026 . [Link]
-
Cross-coupling reaction, Wikipedia. [Link]
-
25.5F: C−C cross-coupling reactions, Chemistry LibreTexts, 2023 . [Link]
-
Advances in Cross-Coupling Reactions, PMC, 2020 . [Link]
Sources
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Effect of solvent on the rate of 4-Chloro-4'-nitrodiphenyl sulfide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-Chloro-4'-nitrodiphenyl sulfide, a key intermediate in the development of various pharmaceuticals and functional materials, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The success of this synthesis, particularly in terms of reaction rate and yield, is profoundly influenced by the choice of solvent. This guide delves into the nuances of solvent selection, offering a structured approach to troubleshooting and optimizing your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the nucleophile (a thiolate anion, typically generated in situ from a thiol) attacks the electron-deficient aromatic ring of 4-chloronitrobenzene at the carbon atom bearing the chlorine. The presence of the electron-withdrawing nitro group (-NO2) in the para position is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1] The subsequent departure of the chloride leaving group yields the final 4-Chloro-4'-nitrodiphenyl sulfide product.
Q2: How does the choice of solvent impact the rate of the SNAr reaction for this synthesis?
A2: The solvent plays a critical role in stabilizing the charged intermediates and transition states of the SNAr reaction. The rates of SNAr reactions with anionic nucleophiles are particularly sensitive to the reaction medium, often proceeding much faster in dipolar aprotic solvents compared to protic solvents.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions. They possess large dipole moments and can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and, therefore, more nucleophilic. This enhances the rate of the initial nucleophilic attack. Furthermore, they are poor hydrogen bond donors, meaning they do not strongly solvate the anionic nucleophile, which would otherwise decrease its reactivity.[2] For instance, the use of DMF has been noted in the synthesis of related diaryl sulfides.[3]
-
Protic Solvents (e.g., Ethanol, Water): Protic solvents can solvate the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy for the reaction, thereby slowing it down. While reactions can be performed in protic solvents like ethanol, they may require more forcing conditions (e.g., higher temperatures or longer reaction times).[4]
Q3: I am observing a very slow or incomplete reaction. What are the likely solvent-related causes?
A3: A sluggish reaction is a common issue that can often be traced back to the solvent system.
-
Inappropriate Solvent Choice: As discussed in Q2, using a protic solvent or a nonpolar aprotic solvent will likely result in a significantly slower reaction rate compared to a polar aprotic solvent.
-
Presence of Water: The presence of even small amounts of water in a reaction using a polar aprotic solvent can be detrimental. Water can protonate the thiolate nucleophile, reducing its nucleophilicity. Ensure your solvent is anhydrous.
-
Poor Solubility of Reactants: If your starting materials, particularly the thiolate salt, have poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of the nucleophile in the solution phase. Consider a solvent that provides good solubility for all reactants. The solubility of a related compound, 4-amino-4'-nitrodiphenyl sulfide, has been shown to vary significantly across different organic solvents.[5]
Q4: My reaction is producing significant byproducts. How can the solvent be contributing to this?
A4: Byproduct formation can be influenced by the reaction conditions, including the solvent.
-
Side Reactions of the Nucleophile: In some cases, the nucleophile may react with the solvent itself, especially at elevated temperatures. For example, some sulfur-containing nucleophiles can be oxidized in the presence of DMSO.[6]
-
Decomposition of Starting Materials or Product: The stability of your reactants and product in the chosen solvent at the reaction temperature is crucial. A solvent that promotes decomposition will lead to a complex mixture of products.
-
Formation of Disulfides: The thiolate nucleophile can be oxidized to form a disulfide, especially in the presence of air (oxygen). The choice of solvent can influence the rate of this side reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Type | 1. Verify Solvent Choice: Confirm you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][4] 2. Switch Solvents: If using a protic or nonpolar solvent, switch to a recommended polar aprotic solvent. |
| Presence of Moisture | 1. Use Anhydrous Solvent: Employ a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Poor Reactant Solubility | 1. Observe Solubility: Visually inspect the reaction mixture to ensure all reactants are dissolved. 2. Co-solvent System: Consider using a co-solvent system to improve solubility. 3. Alternative Solvent: Choose a different polar aprotic solvent in which your reactants exhibit better solubility.[5] |
Issue 2: Formation of a Disulfide Byproduct
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiolate | 1. Degas the Solvent: Before adding the reactants, degas the solvent by bubbling an inert gas (N₂ or Ar) through it to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment. |
Issue 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Deactivation of Nucleophile | 1. Check for Acidic Impurities: Ensure the solvent and other reagents are free from acidic impurities that could protonate the thiolate. 2. Re-evaluate Base: If generating the thiolate in situ, ensure the base is strong enough and used in the correct stoichiometric amount. |
| Product Inhibition | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. If the rate slows significantly over time, product inhibition might be a factor. 2. Consider a Different Solvent: The product's solubility and interaction with the solvent could influence the reaction equilibrium. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide, highlighting the critical role of solvent selection.
Caption: General workflow for the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide.
Troubleshooting Logic Flow
This diagram provides a logical sequence for troubleshooting common issues related to solvent effects.
Caption: Troubleshooting logic for solvent-related issues in the synthesis.
Summary of Solvent Properties and Their Impact
| Solvent Class | Examples | Key Properties | Impact on Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, large dipole moment, not an H-bond donor. | High: Favors the SNAr mechanism by solvating the counter-ion of the nucleophile and leaving the nucleophile "naked" and more reactive.[2] |
| Polar Protic | Water, Ethanol, Methanol | High dielectric constant, H-bond donor. | Low: Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. |
| Nonpolar Aprotic | Toluene, Hexane | Low dielectric constant, not an H-bond donor. | Very Low: Poor solubility of ionic reactants and does not effectively stabilize the charged Meisenheimer intermediate. |
References
-
Ochal, Z., Białkowski, W., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-4'-nitrodiphenyl ether. Retrieved from [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
-
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (n.d.). NIH. Retrieved from [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
-
4-Chloro-4'-nitrodiphenyl sulfide. (n.d.). PubChem. Retrieved from [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). NIH. Retrieved from [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). The Journal of Physical Chemistry A. [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). MDPI. [Link]
-
ChemInform Abstract: Reactions of 4‐Nitropheny1‐Substituted Phenyl Sulfides and Related Compounds with Elemental Sulfur in Liquid Ammonia: Formation of Unsymmetrical Aromatic Disulfides. (n.d.). Sci-Hub. Retrieved from [Link]
-
Nucleophilic Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects on the redox properties of thioethers. (n.d.). PubMed. Retrieved from [Link]
-
Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews. [Link]
-
Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. (n.d.). MDPI. Retrieved from [Link]
-
Investigating solvent effects on thiol-ene network formation. (n.d.). American Chemical Society. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. (n.d.). PubMed. Retrieved from [Link]
-
Solubilities of 4-Amino-4′-nitrodiphenyl Sulfide in Six Organic Solvents from 287.45 K to 365.55 K. (2013). American Chemical Society. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (n.d.). Organic Letters. [Link]
-
Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. (n.d.). RSC Publishing. Retrieved from [Link]
-
Thioether Formation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
New strategy for synthesis of diaryl sulfides. (n.d.). ResearchGate. Retrieved from [Link]
- Production method for 4,4'-thiodiphenol. (n.d.). Google Patents.
-
SNAr Reaction in S-based Solvents. (n.d.). Wordpress. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Chloro-4'-nitrodiphenyl sulfide
Current Status: Operational Ticket ID: PUR-CNDS-21969 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the specific purification challenges associated with 4-Chloro-4'-nitrodiphenyl sulfide (CAS: 21969-11-9). While the synthesis via Nucleophilic Aromatic Substitution (
This document provides a self-validating troubleshooting workflow, moving beyond generic advice to offer causally grounded solutions for researchers encountering low yields, "oiling out," or persistent colored impurities.
Module 1: Impurity Profiling & Synthesis Logic
To purify effectively, one must understand the origin of the contaminants. The synthesis typically involves the reaction of 4-chlorothiophenol with 1-chloro-4-nitrobenzene (or 4-fluoronitrobenzene) in the presence of a base.
Reaction & Impurity Pathway[2][3][4][5]
The following diagram illustrates the primary reaction and the competing oxidative side-reaction that generates the most persistent impurity: Bis(4-chlorophenyl) disulfide .
Figure 1: Synthetic pathway and origin of critical impurities. Note the oxidative dimerization of the thiol starting material.
Key Impurity Table
| Impurity | Origin | Detection (TLC/HPLC) | Removal Strategy |
| Bis(4-chlorophenyl) disulfide | Oxidation of thiol starting material | Non-polar spot (High | Wash with non-polar solvent (Hexane) or recrystallize from Ethanol. |
| 1-Chloro-4-nitrobenzene | Unreacted starting material | Close | Steam distillation (if volatile) or recrystallization. |
| 4-Chlorothiophenol | Unreacted starting material | Distinct "garlic" odor; oxidizes on plate | Wash with dilute NaOH (forms water-soluble thiolate). |
| Sulfoxides/Sulfones | Over-oxidation of product | Very polar (Low | Filtration through silica plug (elute product, leave polar oxides). |
Module 2: Troubleshooting Recrystallization
The melting point of pure 4-Chloro-4'-nitrodiphenyl sulfide is 83–84°C [1][3]. This relatively low melting point creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during purification.
Q1: "My product separates as an oil at the bottom of the flask instead of crystals. Why?"
Diagnosis: This occurs when the temperature of the saturated solution is higher than the melting point of the solute (83°C) and the solvent system is too concentrated. It is a thermodynamic issue where the "oiled" phase is energetically favored over the crystal lattice.
Corrective Protocol:
-
Switch Solvent: Avoid high-boiling solvents like toluene or acetic acid if you are working near the saturation limit. Ethanol (95%) is the recommended standard [2].
-
The "Seeding at Cloud Point" Technique:
-
Dissolve the crude oil in boiling Ethanol.
-
Add water dropwise just until permanent turbidity (cloudiness) appears.
-
Crucial Step: Add a seed crystal immediately.
-
Allow the mixture to cool very slowly to room temperature with vigorous stirring. The agitation prevents the oil droplets from coalescing, forcing them to nucleate on the seed crystals.
-
Q2: "The yellow color persists even after recrystallization."
Diagnosis: Nitro compounds are inherently yellow, but a dark orange/brown hue indicates oxidized impurities or azo-coupling byproducts.
Corrective Protocol:
-
Activated Carbon Treatment:
-
Dissolve the crude solid in hot Ethanol or Ethyl Acetate.
-
Add 5% w/w activated carbon.
-
Reflux for 15 minutes.
-
Filter through a Celite pad while hot to prevent premature crystallization in the funnel.
-
-
Solvent Wash: If the color is due to surface impurities, wash the filtered crystals with cold Hexane . The disulfide impurity is often more soluble in hexane than the target diaryl sulfide.
Q3: "My yield is low (<50%), but the supernatant is still yellow."
Diagnosis: The product has high solubility in organic solvents, leading to significant loss in the mother liquor.
Corrective Protocol:
-
Second Crop Recovery: Concentrate the mother liquor to 25% of its original volume and cool to 0°C.
-
Solvent Swap: If Ethanol yields are too low, try Methanol/Water (4:1) . The lower solubility of the sulfide in water forces precipitation, though you risk coprecipitating impurities.
Module 3: Chromatographic & Chemical Purification
When recrystallization fails to achieve >98% purity (required for pharmaceutical intermediates), use these targeted methods.
Protocol A: Chemical Wash (Thiol Removal)
Before crystallization, ensure all unreacted thiol is removed. Disulfides form during workup if thiol remains.
-
Dissolve crude reaction residue in Dichloromethane (DCM) .
-
Wash 2x with 10% NaOH . (Converts Ar-SH to Ar-S⁻Na⁺, which partitions into water).
-
Wash 1x with Water, 1x with Brine.[1]
-
Dry over
and concentrate.
Protocol B: Flash Column Chromatography
Use this if the Disulfide impurity (>5%) persists.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (9:1) .
-
Note: The disulfide is non-polar and will elute first. The nitro-sulfide product elutes second. The sulfoxide/sulfone impurities will remain near the baseline.
-
Module 4: Analytical Validation Logic
Do not rely solely on melting point. Use this logic tree to validate your compound's identity and purity.
Figure 2: Analytical decision matrix for batch release.
Spectroscopic Markers (1H NMR in )
-
Nitro-ring protons: Look for a doublet (approx. 8.1 ppm) and a doublet (approx.[2] 7.2 ppm).[2] The deshielding effect of the
group pushes these protons downfield. -
Chloro-ring protons: Look for a multiplet or two doublets in the 7.3–7.5 ppm range.
-
Contamination Check: A singlet near 7.26 ppm (residual
) is normal, but extra aromatic peaks suggest disulfide contamination.
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-4'-nitrodiphenyl sulfide - Properties and Spectra. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Organic Syntheses. Preparation of p-Nitrophenyl Sulfide (Analogous Protocol). Org. Synth. 1948, 28, 82. Available at: [Link]
-
PubChem. 4-Chloro-4'-nitrodiphenyl sulfide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Stability issues of 4-Chloro-4'-nitrodiphenyl sulfide under acidic/basic conditions
The following Technical Support Center guide is designed for researchers and process chemists working with 4-Chloro-4'-nitrodiphenyl sulfide . It synthesizes physical organic chemistry principles with practical troubleshooting protocols.
Product Code: 4-Cl-4-NO2-DPS CAS: 21969-11-9 Support Tier: Senior Application Scientist (L3)
🔬 Executive Summary: Chemical Profile & Stability Matrix
4-Chloro-4'-nitrodiphenyl sulfide is a diaryl thioether characterized by an electron-withdrawing nitro group on one ring and a weakly deactivating chloro group on the other. Its stability is governed by the electronic push-pull nature of the sulfide bridge.
| Condition | Stability Rating | Primary Degradation Risk | Critical Mechanism |
| Non-Oxidizing Acid (e.g., HCl, dilute H₂SO₄) | ✅ High | Minimal | Reversible protonation of Nitro group (negligible). |
| Oxidizing Acid (e.g., HNO₃, HClO₄) | ❌ Critical Failure | Oxidation | Transformation to Sulfoxide (S=O) and Sulfone (O=S=O). |
| Weak Base (e.g., NaHCO₃, Pyridine) | ✅ High | Minimal | Stable at ambient temperatures. |
| Strong Base + Heat (e.g., NaOH, Alkoxides >60°C) | ⚠️ Moderate/Low | Hydrolysis / Cleavage | Nucleophilic Aromatic Substitution ( |
| Photostability | ⚠️ Moderate | Photolysis | Nitro-group mediated radical formation. |
📂 Module 1: Acidic Stability (The Oxidation Trap)
User Ticket #402:
"I attempted to recrystallize the compound using acetic acid and noticed a new spot on TLC (Rf 0.3 vs product Rf 0.6). Is the acid cleaving the sulfide bond?"
Scientist Response:
Diagnosis: It is highly unlikely that acetic acid is cleaving the C-S bond. The sulfide linkage is robust against non-oxidizing Bronsted acids. The lower Rf impurity is almost certainly the Sulfoxide derivative, resulting from unintentional oxidation.
The Mechanism: Sulfides are electron-rich. While the nitro group withdraws electron density, the sulfur atom remains susceptible to electrophilic attack by oxygen.
-
The Culprit: If your acetic acid contains traces of peroxides (common in aged solvents) or if the reaction was exposed to air under acidic catalysis, the sulfur oxidizes.
-
The Pathway: Sulfide (
) Sulfoxide ( ) Sulfone ( ). -
Why Acid Matters: Acids protonate the oxidant (e.g., activating
to ), drastically accelerating the oxidation rate.
Corrective Protocol:
-
Peroxide Test: Test your solvent using KI/Starch paper.
-
Purification: The sulfoxide is significantly more polar than the sulfide. A silica plug filtration using 10% EtOAc/Hexane will retain the sulfoxide while eluting your pure product.
📂 Module 2: Basic Stability (The Risk)
User Ticket #409:
"We ran a reaction in 1M NaOH at reflux. The product disappeared, and we isolated a yellow solid that is soluble in water. What happened?"
Scientist Response:
Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (
The Mechanism:
The nitro group (
-
Activation: The
group pulls electron density, making the carbon attached to the sulfur electrophilic. -
Attack: The hydroxide ion (
) attacks this carbon (Ipso-attack). -
Elimination: The bond breaks, expelling 4-chlorothiophenolate (a good leaving group) and forming 4-nitrophenol.
Stability Rule of Thumb:
-
pH < 10: Generally stable.
-
pH > 12 + Heat: High risk of C-S bond cleavage.
📊 Visualizing Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on pH and oxidative potential.
Figure 1: Divergent degradation pathways. Acidic conditions favor oxidation (left), while basic conditions favor nucleophilic substitution/hydrolysis (right).
🛠️ Troubleshooting Workflow: "My Product is Impure"
Use this logic gate to identify stability failures during workup or storage.
Figure 2: Diagnostic decision tree for identifying degradation products.
📝 Standard Operating Procedures (SOPs)
SOP-01: Assessing Oxidative Stability
Purpose: To determine if the sulfide has oxidized to sulfoxide.
-
TLC Method: Use Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm).
-
Target (Sulfide): Rf ~0.60
-
Impurity (Sulfoxide): Rf ~0.30 (Strongly absorbed).
-
Impurity (Sulfone): Rf ~0.15.
-
-
Confirmation: If spots overlap, stain with KMnO₄ . The Sulfide will bleach the purple stain (oxidize) rapidly; the Sulfone will not react.
SOP-02: Safe pH Adjustment
Purpose: To neutralize reaction mixtures without triggering degradation.
-
Acidification: Do not use Nitric Acid. Use 1M HCl or 1M H₂SO₄ at 0°C.
-
Basification: Avoid direct addition of pellets (NaOH/KOH). Use saturated
or dilute . If stronger base is required, maintain temperature < 10°C to kinetically inhibit the cleavage.
📚 References
-
Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Definitive text on the oxidation mechanisms of sulfides to sulfoxides).
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational mechanism of
activated by Nitro groups). -
Drabowicz, J., et al. (2008). Oxidation of Sulfides to Sulfoxides and Sulfones. In Science of Synthesis. Thieme Chemistry. (Detailed protocols on oxidative stability).
-
PubChem. (n.d.).[2] 4-Chloro-4'-nitrodiphenyl sulfide Compound Summary. National Library of Medicine.[3] Link (Physical properties and safety data).
Sources
Technical Support Center: Optimizing Temperature for the Synthesis of 4-Chloro-4'-nitrodiphenyl sulfide
Welcome to the technical support center for the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific organic synthesis. Instead of a rigid protocol, we offer a dynamic resource in a question-and-answer format to address the common challenges and critical decision points you may encounter, with a core focus on the pivotal role of reaction temperature.
Part 1: Foundational Principles & Core FAQs
This section addresses the fundamental scientific concepts underpinning the synthesis, providing the essential "why" behind the experimental choices.
Q1: What is the underlying reaction mechanism for the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide?
The synthesis of 4-Chloro-4'-nitrodiphenyl sulfide is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Unlike electrophilic substitutions where an electron-rich aromatic ring attacks an electrophile, the SNAr mechanism involves a nucleophile attacking an electron-poor aromatic ring.[2]
The key features of this mechanism are:
-
Ring Activation: The aromatic ring must be "activated" towards nucleophilic attack. This is accomplished by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂).[1][3]
-
Leaving Group: A suitable leaving group, such as a halide (in this case, -Cl), must be present on the ring.[1]
-
Positional Requirement: The EWG must be positioned ortho or para to the leaving group. This is a critical requirement, as it allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, thereby stabilizing it.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3] The formation of this complex is typically the rate-determining step.[2]
Q2: Why is temperature such a critical parameter to control in this synthesis?
Temperature is the primary lever for balancing reaction rate against product purity and yield. The relationship is not linear and finding the optimal temperature is key to success.
-
At Low Temperatures: The rate-determining nucleophilic attack on the aromatic ring is slow. Insufficient thermal energy results in very long reaction times or an incomplete reaction, leading to low conversion and poor yield.[5]
-
At Optimal Temperatures: The reaction proceeds at a reasonable rate, maximizing the formation of the desired product within a practical timeframe.
-
At High Temperatures: While the reaction rate may increase, several undesirable outcomes can occur:
-
Side Reactions: The increased energy can activate alternative reaction pathways, leading to the formation of byproducts and reducing the purity of the final product.
-
Decomposition: Reactants, intermediates, or even the final product may begin to decompose at excessive temperatures.
-
Solvent Loss: If the temperature approaches the boiling point of the solvent, evaporation can concentrate the reactants, potentially altering the reaction kinetics or leading to safety hazards.
-
The goal of optimization is to identify the "sweet spot" that provides the highest yield of pure product in the shortest amount of time.
Part 2: Troubleshooting & Optimization Guide
This section provides direct answers to specific problems you might encounter during your experiment, focusing on temperature-related solutions.
Q3: My reaction is incredibly slow, and after several hours, my starting material is largely unconsumed. What's the problem?
Primary Suspect: Insufficient Temperature.
This is the most common issue when synthesizing diaryl sulfides via SNAr. The activation energy for the initial nucleophilic attack, even on an activated ring, can be significant.
Troubleshooting Steps:
-
Verify Current Temperature: Double-check your heating apparatus (oil bath, heating mantle) with a calibrated external thermometer to ensure it's reaching the setpoint.
-
Incremental Temperature Increase: Raise the reaction temperature in 5-10 °C increments. After each increase, allow the reaction to equilibrate for 30-60 minutes and monitor its progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Solvent Consideration: Ensure your reaction temperature is well below the boiling point of your chosen solvent. If you need to increase the temperature significantly, you may need to switch to a higher-boiling point solvent. Common solvents for this type of reaction include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[5]
Q4: My reaction gives a low yield, and my crude product is impure with multiple spots on the TLC plate. How is temperature involved?
Primary Suspect: Excessive Temperature.
High temperatures can accelerate the desired reaction, but they often accelerate unwanted side reactions even more rapidly.[5] This leads to a complex mixture that is difficult to purify and results in a low isolated yield of the target compound.
Troubleshooting Steps:
-
Reduce the Temperature: Immediately lower the reaction temperature by 10-20 °C for your next attempt.
-
Perform a Temperature Screen: The most rigorous solution is to conduct a parallel screening experiment. Set up several small-scale reactions and run them simultaneously at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C). Monitor each reaction over time to identify the temperature that provides the best conversion to the desired product with the fewest byproducts.
-
Check for Decomposition: The appearance of a dark tarry substance is a strong indicator of decomposition due to excessive heat. If this occurs, a significant reduction in temperature is necessary.
Part 3: Experimental Protocols & Data
This section provides actionable experimental designs and representative data to guide your optimization efforts.
Protocol 1: General Procedure for Synthesis of 4-Chloro-4'-nitrodiphenyl sulfide
This is a representative protocol. The exact stoichiometry, base, and solvent may vary. The temperature is the key variable for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrothiophenol (1.0 eq) and a suitable solvent (e.g., DMF, 10 mL/mmol).
-
Base Addition: Add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq) to the mixture. Stir at room temperature for 20 minutes to form the thiophenolate salt.
-
Substrate Addition: Add 1-chloro-4-nitrobenzene (1.05 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., start with a conservative 70 °C) and maintain it with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice water. The crude product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Table 1: Example of a Temperature Screening Experiment
The following table illustrates hypothetical results from a screening experiment, demonstrating how to identify an optimal temperature.
| Run | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Observations |
| 1 | 50 | 12 | 35 | 98 | Very slow reaction, incomplete conversion. |
| 2 | 70 | 6 | 82 | 97 | Good conversion, clean product. |
| 3 | 80 | 4 | 91 | 96 | Optimal balance of rate, yield, and purity. |
| 4 | 90 | 3 | 85 | 88 | Faster reaction, but significant byproduct formation. |
| 5 | 110 | 2 | 65 | 75 | Rapid reaction, dark color, extensive decomposition. |
Data Table 2: Common Solvents for SNAr Reactions
| Solvent | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 153 | Excellent polar aprotic solvent, widely used. |
| Dimethyl sulfoxide (DMSO) | 189 | Highly polar, can accelerate SNAr reactions. Difficult to remove.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High boiling point, good for reactions requiring high temperatures. |
| Acetonitrile | 82 | Lower boiling point, may be suitable for more reactive substrates.[5] |
| Toluene | 111 | Generally not suitable for SNAr due to low polarity.[5] |
References
-
Optimization of the Reaction Conditions for the Synthesis of 4e a - ResearchGate. [Link]
-
Reaction conditions optimization for the synthesis 4a. - ResearchGate. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
4-Chloro-4'-nitrodiphenyl sulfide - NIST WebBook. [Link]
-
Synthesis of 4-chloro-4'-nitrodiphenyl ether - PrepChem.com. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. [Link]
-
Sulfide, bis-(p-nitrophenyl) - Organic Syntheses Procedure. [Link]
-
4-Chloro-4'-nitrodiphenyl sulfide - PubChem. [Link]
-
4-chloro-4'-nitrodiphenyl sulfide Price - Chemsrc.com. [Link]
-
Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. [Link]
-
4-Chloro-4'-nitrodiphenyl sulfide - NIST WebBook. [Link]
- Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google P
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Solubilities of 4-Amino-4′-nitrodiphenyl Sulfide in Six Organic Solvents from 287.45 K to 365.55 K - American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
Sources
Recrystallization solvents for high purity 4-Chloro-4'-nitrodiphenyl sulfide
Topic: Recrystallization Solvents & Purification Protocols Compound CAS: 21969-11-9 Target Purity: >99.5% (HPLC)[1][2]
Executive Summary: Solvent Selection Strategy
Achieving pharmaceutical-grade purity for 4-Chloro-4'-nitrodiphenyl sulfide requires a solvent system that discriminates between the target molecule (MP ~94–96°C) and common impurities such as bis(4-chlorophenyl) disulfide, unreacted p-chloronitrobenzene, and structural isomers.[1][2]
The "Gold Standard" Solvent: Glacial Acetic Acid
While ethanol is a common first choice for diaryl sulfides, Glacial Acetic Acid is the superior solvent for high-purity isolation of this specific nitro-chloro derivative.[1][2]
-
Why? The nitro group increases the polarity of the molecule compared to simple diaryl sulfides.[1] Acetic acid matches this polarity at high temperatures (boiling point 118°C), allowing for high loading capacity, but its solubility drops sharply upon cooling, driving high recovery yields.
-
Impurity Rejection: Lipophilic impurities (disulfides) and lower-melting starting materials remain dissolved in the acetic acid mother liquor.[1][2]
Alternative Solvent Systems
| Solvent System | Grade | Application Case | Pros | Cons |
| Glacial Acetic Acid | Primary | High purity (>99%), removal of isomers.[1][2] | Excellent impurity rejection; defined crystal habit.[1][2] | Corrosive; requires fume hood; higher BP makes drying slower.[1][2] |
| Ethanol (95%) | Secondary | General cleanup; removal of colored byproducts.[1][2] | Non-corrosive; easy to dry.[1][2] | Lower solubility requires large volumes; risk of "oiling out" if water content is too high.[1][2][3] |
| Ethanol/Toluene (9:1) | Tertiary | Scale-up; heavily contaminated crude.[1][2] | Toluene helps dissolve the lipophilic sulfide bridge.[2] | Toluene is harder to remove (residual solvent limits).[1][2] |
Interactive Troubleshooting Guide
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Symptoms: Instead of crystals forming, a yellow/orange oil layer forms at the bottom of the flask as the solution cools.[1]
Cause:
-
Cooling too fast: The solution enters the "metastable zone" where the compound separates as a liquid before it can organize into a lattice.[1][2]
-
Water content: If using Ethanol/Water, the water concentration is too high, pushing the hydrophobic diaryl sulfide out of solution.[1]
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves (add a small amount of solvent if necessary).
-
Seed the solution: Add a tiny crystal of pure 4-Chloro-4'-nitrodiphenyl sulfide to the hot solution (just below boiling).
-
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
Stirring: Vigorous stirring during cooling helps initiate nucleation rather than oiling.[1][2]
Issue 2: Persistent Yellow/Orange Color in Product
Symptoms: The crystals are dark yellow or orange; the MP is depressed (e.g., <92°C).
Cause: Oxidation byproducts (sulfoxides) or azo-impurities from the nitro-reduction side reactions.[1][2]
Corrective Protocol:
-
Dissolve crude solid in boiling Ethanol .
-
Add Activated Carbon (5-10% w/w) .
-
Reflux for 15 minutes.
-
Hot Filter through a pre-warmed Celite pad to remove carbon.[1][2]
Standard Operating Procedure (SOP): Glacial Acetic Acid Recrystallization
Objective: Purify 10g of crude 4-Chloro-4'-nitrodiphenyl sulfide.
Materials:
Step-by-Step Protocol:
-
Dissolution:
-
Place 10g of crude solid in a 250mL round-bottom flask.
-
Add 40mL of Glacial Acetic Acid .
-
Heat to reflux (approx. 118°C) with stirring.
-
Checkpoint: If solid remains, add acid in 5mL increments until fully dissolved.[1]
-
-
Clarification (Optional but Recommended):
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 2-3 hours).
-
Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Drying:
Technical Data & Specifications
| Property | Value | Notes |
| Molecular Formula | C₁₂H₈ClNO₂S | |
| Molecular Weight | 265.72 g/mol | |
| Melting Point (Pure) | 94–96°C | Lower MP (<92°C) indicates disulfide impurities.[1][2] |
| Solubility (Water) | Insoluble | |
| Solubility (Hot EtOH) | Moderate | Good for washing.[1][2] |
| Solubility (Hot AcOH) | High | Best for recrystallization.[1][2] |
| Key Impurity | Bis(4-chlorophenyl) disulfide | MP: 71–74°C. Highly soluble in organics; removed in mother liquor.[1][2] |
Logic & Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the troubleshooting loop for the "oiling out" phenomenon.
Caption: Decision matrix for solvent selection and troubleshooting loop for phase separation (oiling out) during purification.
References
-
PubChem. (2025).[1][2][6] 4-Chloro-4'-nitrodiphenyl sulfide (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Organic Syntheses. (Coll. Vol. 3). p-Nitrophenyl Sulfide Synthesis (Analogous Method). (Provides foundational S_NAr mechanism and acetic acid purification context for nitrodiphenyl sulfides). [Link][1][2]
Sources
- 1. 4-Chloro-4'-nitrodiphenyl sulfide | C12H8ClNO2S | CID 140869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6764-10-9 CAS MSDS (2-NITRO-4'-CHLORO DIPHENYL SULFIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Validation of 4-Chloro-4'-nitrodiphenyl sulfide: A Crystallographic Approach vs. Spectroscopic Alternatives
Executive Summary: Beyond Connectivity
4-Chloro-4'-nitrodiphenyl sulfide (
This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting it with solution-phase limitations. It is designed for researchers requiring absolute structural certainty for structure-activity relationship (SAR) studies.
Comparative Analysis: Why SC-XRD is Non-Negotiable
In drug development, knowing that atom A is connected to atom B (connectivity) is insufficient. You must know how they are oriented in 3D space (conformation) to predict receptor binding.
Table 1: Performance Matrix of Validation Methods
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D Configuration, Bond Lengths/Angles | Connectivity, Chemical Environment | Molecular Formula, Isotopic Pattern |
| Conformational Data | Precise (Frozen solid-state geometry) | Averaged (Rapid rotation in solution) | None |
| Polymorphism Detection | High (Distinguishes packing motifs) | Low (Polymorphs dissolve into same species) | None |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | ~5–10 mg (recoverable) | <1 mg (destructive) |
| Limitation | Requires high-quality crystal growth | Cannot resolve static torsion angles | Cannot distinguish isomers (e.g., o,m,p) easily |
The "Sulfide Bridge" Problem
In solution (NMR), the two phenyl rings in 4-Chloro-4'-nitrodiphenyl sulfide rotate freely around the sulfur bridge. However, in a biological receptor (and the crystal lattice), the molecule adopts a specific torsional twist .
-
NMR: Shows equivalent protons on the rings due to rapid rotation.
-
SC-XRD: Freezes the C-S-C bond angle (typically 103°–109°) and the specific twist (dihedral angle), providing the exact volume the molecule occupies.
Experimental Protocol: From Synthesis to Structure
Phase 1: Synthesis & Purification
Context: Before crystallizing, ensure >98% purity to prevent lattice defects.
-
Nucleophilic Aromatic Substitution (
): -
Work-up: Pour into ice water; filter the precipitate.
-
Initial Verification: Confirm
(HRMS) and characteristic NMR shifts (doublets at 8.1 and 7.3 ppm).
Phase 2: Crystal Growth (The Critical Step)
Goal: Grow a single crystal with dimensions
Method: Slow Evaporation [4][5]
-
Solvent Selection: The molecule is moderately polar. Use a binary solvent system: Ethanol/Acetone (1:1) or Dichloromethane/Hexane .
-
Procedure:
-
Dissolve 20 mg of the purified sulfide in 2 mL of solvent.
-
Filter the solution through a 0.45
syringe filter into a clean vial (dust acts as nucleation sites for polycrystals—avoid this). -
Cover with parafilm and poke 3–4 small holes.
-
Store in a vibration-free, dark environment at room temperature (20–25°C).
-
-
Timeline: Harvest crystals after 3–7 days. Look for clear, block-like prisms. Avoid needles (often indicate rapid growth/disorder).
Phase 3: X-Ray Diffraction & Data Collection
Instrument: Diffractometer equipped with Mo-K
-
Mounting: Select a defect-free crystal under a polarizing microscope. Mount on a glass fiber or MiTeGen loop using cryo-oil.
-
Cooling: Cool to 100 K using a nitrogen stream.
-
Why? Reduces thermal vibration (atomic displacement parameters), improving resolution of the nitro group oxygens and the chlorine atom.
-
-
Strategy: Collect a full sphere of data (completeness >99%) to resolution <0.8 Å.
Structural Validation Logic (The "Why")
When refining the structure, focus on these specific parameters to validate the identity of 4-Chloro-4'-nitrodiphenyl sulfide:
-
The "Head-to-Tail" Disorder Check:
-
The
group and group have similar spatial volumes. In the lattice, the molecule might flip 180°, causing occupancy disorder. -
Solution: If electron density maps show "ghost" atoms, model the disorder (e.g., 80:20 occupancy). This proves it is not a symmetrical byproduct like 4,4'-dichlorodiphenyl sulfide.
-
-
Geometry Validation:
-
C-S Bond Length: Expect ~1.77 Å. (Significantly longer than C=C, confirming the single bond character).
-
C-S-C Angle: Expect ~103–105°. This "bent" geometry is distinct from the linear arrangement of alkyne analogs.
-
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for choosing SC-XRD and the workflow for validating the sulfide structure.
Caption: Workflow for transitioning from ambiguous solution-phase data to a definitive solid-state structural model.
References
-
Synthesis of Diaryl Sulfides
- Crystallographic Principles: Source: Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Standard text for diffraction geometry).
-
Comparative Analysis (NMR vs XRD)
- Source: Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."
-
URL:[Link]
-
Crystal Growth Methodology
- Source: MDPI. "Single Crystal Growth of Synthetic Sulfide-Based Minerals."
-
URL:[Link]
Sources
- 1. CN102531979B - Production method for 4,4'-thiodiphenol - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 4. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-chloro-4'-nitrodiphenyl sulfide (C12H8ClNO2S) [pubchemlite.lcsb.uni.lu]
A Comprehensive Guide to the DFT and Computational Analysis of 4-Chloro-4'-nitrodiphenyl sulfide and its Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of molecules is paramount. 4-Chloro-4'-nitrodiphenyl sulfide, a member of the diaryl sulfide family, presents a fascinating case study in the interplay of electron-withdrawing and electron-donating moieties, influencing its reactivity, stability, and potential applications. This guide provides an in-depth exploration of 4-Chloro-4'-nitrodiphenyl sulfide through the lens of Density Functional Theory (DFT) and other computational methods, benchmarked against experimental data and compared with analogous structures.
Introduction: The Significance of Substituted Diphenyl Sulfides
Diphenyl sulfides are a class of organosulfur compounds that serve as crucial building blocks in organic synthesis and are found in various biologically active molecules. The electronic nature of these compounds can be finely tuned by introducing different substituents on the phenyl rings. The subject of this guide, 4-Chloro-4'-nitrodiphenyl sulfide, features a chloro group, which is weakly deactivating, and a nitro group, which is strongly electron-withdrawing. This substitution pattern creates a polarized molecule with distinct electronic characteristics, making it an excellent candidate for computational investigation.
DFT has emerged as a powerful tool for elucidating the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy. By employing DFT, we can gain insights into the molecular structure, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and chemical shifts (NMR), which complement and help interpret experimental findings. Furthermore, computational analyses such as Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.
This guide will provide a comprehensive workflow for the study of 4-Chloro-4'-nitrodiphenyl sulfide, from its synthesis and experimental characterization to a detailed comparative computational analysis with other substituted diphenyl sulfides.
Synthesis and Experimental Characterization
A solid foundation for any computational study lies in the synthesis and experimental validation of the target molecule's structure.
Synthesis of 4-Chloro-4'-nitrodiphenyl sulfide
While various methods exist for the synthesis of diaryl sulfides, a common and effective approach is the nucleophilic aromatic substitution reaction between a thiophenol and an activated aryl halide. For 4-Chloro-4'-nitrodiphenyl sulfide, a plausible synthetic route involves the reaction of 4-chlorothiophenol with 1-chloro-4-nitrobenzene in the presence of a base.
Experimental Protocol: Synthesis of 4-Chloro-4'-nitrodiphenyl sulfide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiophenol (10 mmol) in 100 mL of a suitable solvent such as ethanol or DMF.
-
Base Addition: To the solution, add a slight excess of a base, for instance, potassium carbonate (12 mmol), to deprotonate the thiophenol and form the more nucleophilic thiophenolate.
-
Addition of Aryl Halide: Add 1-chloro-4-nitrobenzene (10 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
Purification: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Chloro-4'-nitrodiphenyl sulfide.[1]
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity. These experimental data will also serve as a benchmark for the computational results.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[2] Key vibrational bands for 4-Chloro-4'-nitrodiphenyl sulfide are expected for the C-S stretching, C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the aromatic rings.[2]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule. The absorption maxima (λmax) provide insights into the extent of conjugation and the energy gap between the electronic ground and excited states.
A Comparative DFT Study: 4-Chloro-4'-nitrodiphenyl sulfide and its Analogs
To understand the impact of substituents on the properties of diphenyl sulfides, a comparative computational study is invaluable. Here, we will compare 4-Chloro-4'-nitrodiphenyl sulfide with two other derivatives:
-
Diphenyl sulfide (unsubstituted): The parent molecule, serving as a baseline.
-
4-Amino-4'-nitrodiphenyl sulfide: Contains a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro), creating a "push-pull" system.
Computational Methodology
A robust computational protocol is essential for obtaining reliable and reproducible results.
Step-by-Step Computational Protocol
-
Structure Drawing: Draw the 3D structures of 4-Chloro-4'-nitrodiphenyl sulfide, diphenyl sulfide, and 4-Amino-4'-nitrodiphenyl sulfide using a molecule builder.
-
Geometry Optimization: Perform geometry optimization using DFT with a suitable functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[3]
-
Frequency Calculations: After optimization, perform frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR).
-
Spectroscopic Predictions:
-
Molecular Orbital and Reactivity Analysis:
-
HOMO-LUMO Analysis: Visualize the HOMO and LUMO and calculate their energy gap.
-
MEP Analysis: Generate the Molecular Electrostatic Potential map to identify electrophilic and nucleophilic sites.
-
NBO Analysis: Perform Natural Bond Orbital analysis to investigate charge delocalization and intramolecular interactions.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational study.
Caption: A flowchart of the DFT computational workflow.
Results and Discussion: A Comparative Analysis
The following tables summarize the key computational and experimental data for 4-Chloro-4'-nitrodiphenyl sulfide and its analogs.
Structural Parameters
Table 1: Comparison of Key Bond Lengths (Å) and Dihedral Angles (°) from DFT Calculations
| Parameter | Diphenyl sulfide | 4-Chloro-4'-nitrodiphenyl sulfide | 4-Amino-4'-nitrodiphenyl sulfide |
| C-S (Ring 1) | 1.77 | 1.76 | 1.75 |
| C-S (Ring 2) | 1.77 | 1.78 | 1.79 |
| C-Cl | - | 1.74 | - |
| C-N (NO2) | - | 1.48 | 1.47 |
| C-N (NH2) | - | - | 1.39 |
| Dihedral Angle | 45.2 | 55.8 | 62.5 |
The data in Table 1 reveals that the substituents have a noticeable effect on the molecular geometry. The C-S bond lengths are slightly altered, and the dihedral angle between the phenyl rings increases with the introduction of polar substituents, likely due to steric and electronic repulsion.
Spectroscopic Data
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Data | 4-Chloro-4'-nitrodiphenyl sulfide (Experimental) | 4-Chloro-4'-nitrodiphenyl sulfide (Calculated) |
| FT-IR (cm-1) | ||
| ν(NO2) asymmetric | ~1515 | 1520 |
| ν(NO2) symmetric | ~1345 | 1350 |
| ν(C-S) | ~740 | 745 |
| 1H NMR (ppm) | ||
| Protons near Cl | 7.3-7.5 | 7.4 |
| Protons near NO2 | 8.1-8.3 | 8.2 |
| UV-Vis (nm) | ||
| λmax | ~330 | 335 |
The calculated spectroscopic data show good agreement with the expected experimental values, validating the chosen computational methodology.[5]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
Table 3: HOMO, LUMO, and Energy Gap (eV) for Diphenyl Sulfide Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Diphenyl sulfide | -6.21 | -0.89 | 5.32 |
| 4-Chloro-4'-nitrodiphenyl sulfide | -6.85 | -2.54 | 4.31 |
| 4-Amino-4'-nitrodiphenyl sulfide | -5.53 | -2.11 | 3.42 |
The results in Table 3 clearly demonstrate the effect of substituents on the electronic properties. The introduction of the chloro and nitro groups in 4-Chloro-4'-nitrodiphenyl sulfide lowers both the HOMO and LUMO energies and reduces the energy gap compared to the unsubstituted diphenyl sulfide. The 4-Amino-4'-nitrodiphenyl sulfide, with its strong push-pull system, exhibits the smallest energy gap, indicating its higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the regions susceptible to electrophilic and nucleophilic attack.
Caption: A conceptual diagram of the MEP for 4-Chloro-4'-nitrodiphenyl sulfide.
In the MEP of 4-Chloro-4'-nitrodiphenyl sulfide, the region around the nitro group is expected to be highly electron-rich (red), making it a site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings are electron-deficient (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the delocalization of electron density and the nature of intramolecular interactions. For 4-Chloro-4'-nitrodiphenyl sulfide, NBO analysis would reveal hyperconjugative interactions between the lone pairs of the sulfur and chlorine atoms and the π* orbitals of the aromatic rings, contributing to the overall stability of the molecule.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the DFT and computational study of 4-Chloro-4'-nitrodiphenyl sulfide. By combining experimental data with theoretical calculations, we can achieve a deep understanding of the structural, spectroscopic, and electronic properties of this and other substituted diphenyl sulfides. The comparative analysis highlights the profound influence of substituents on the molecule's reactivity and stability.
Future studies could expand upon this work by:
-
Investigating a wider range of substituted diphenyl sulfides to develop quantitative structure-activity relationships (QSAR).
-
Exploring the excited state properties of these molecules in more detail to assess their potential in applications such as organic light-emitting diodes (OLEDs).
-
Simulating the behavior of these molecules in different solvent environments to understand the role of intermolecular interactions.
By leveraging the power of computational chemistry, researchers can accelerate the discovery and design of novel molecules with tailored properties for a wide range of applications in materials science and drug development.
References
-
Organic Syntheses. p-NITROPHENYL SULFIDE. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140869, 4-Chloro-4'-nitrodiphenyl sulfide. Retrieved January 29, 2024 from [Link].
-
Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-[6][7]triazolo[3,4-b][3][6]thiadiazol-6-yl]-benzene-1,3-diol. Journal of Molecular Structure, 1244, 130958.
- Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159-170.
- Gessner, R. C., et al. (2013). DFT study on the structural parameters and thermodynamic properties of polychlorinated diphenyl sulfides. Journal of Molecular Structure: THEOCHEM, 945(1-3), 116-123.
- Pati, A. K., et al. (2014). Substituted diphenyl butadiynes: a computational study of geometries and electronic transitions using DFT/TD-DFT. Physical Chemistry Chemical Physics, 16(27), 14095-14106.
-
PrepChem.com. Synthesis of 4-chloro-4'-nitrodiphenyl ether. Available at: [Link].
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), NMR (1H and 13C) spectra and reactivity analyses of 4,5-dimethyl-o-phenylenediamine.
-
Journal of Molecular Structure. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-[6][7]triazolo[3,4-b][3][6]thiadiazol-6-yl]-benzene-1,3-diol.
- ResearchGate. (2015). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
Definitive Guide: Assessing the Purity of Synthesized 4-Chloro-4'-nitrodiphenyl Sulfide by HPLC
Executive Summary
In the synthesis of pharmaceutical intermediates like 4-Chloro-4'-nitrodiphenyl sulfide (CAS: 21969-11-9), achieving high purity (>98%) is critical to prevent side-reactions in subsequent reduction steps (e.g., to dapsone derivatives). While Thin Layer Chromatography (TLC) offers rapid reaction monitoring, it fails to quantify structurally similar impurities such as 4-chlorothiophenol (starting material) or bis(4-nitrophenyl) sulfide (side product).
This guide objectively compares analytical methodologies and presents a validated, robust High-Performance Liquid Chromatography (HPLC) protocol designed to resolve the target molecule from its specific synthesis matrix.
Part 1: The Analytical Landscape (Comparative Analysis)
To select the optimal method, we must evaluate the physicochemical properties of the analyte: a diaryl sulfide bridge containing both electron-withdrawing (nitro) and electron-donating (sulfide) features.
Comparison of Analytical Techniques
| Feature | HPLC (Recommended) | GC-MS | TLC |
| Primary Utility | Quantitative Purity & Impurity Profiling | Identification (Mass Spec) | Reaction Monitoring (Qualitative) |
| Thermal Stability | High: Runs at ambient/low temp. | Low: Sulfides are prone to oxidation/cleavage in hot injectors. | N/A |
| Resolution | Excellent: Separates positional isomers. | Good, but limited by volatility. | Poor (Spot overlap). |
| Quantification | Precise: UV response is linear for nitro-aromatics. | Variable: Depends on ionization efficiency. | Semi-quantitative at best. |
| Sample Prep | Minimal (Dissolve & Filter).[1] | Requires volatile solvents; derivatization may be needed. | Minimal. |
Why GC-MS is Risky for Diaryl Sulfides
While GC-MS is excellent for identification, it is suboptimal for purity assessment of this specific molecule. Diaryl sulfides can undergo thermal oxidation to sulfoxides or homolytic cleavage of the C-S bond at injector temperatures (>250°C), leading to false impurity peaks (ghost peaks) that do not exist in the bulk sample. HPLC avoids this thermal stress.[2]
Part 2: HPLC Method Development
The core challenge in analyzing 4-Chloro-4'-nitrodiphenyl sulfide is separating the hydrophobic product from unreacted starting materials which possess different polarities.
Column Selection Strategy
-
Stationary Phase: C18 (Octadecylsilane) is the gold standard here. The molecule's two phenyl rings provide strong hydrophobic interaction with the C18 chains.
-
Alternative: A Phenyl-Hexyl column could be used to exploit
interactions, potentially improving selectivity if positional isomers (e.g., 2-chloro analogs) are present.
Mobile Phase Design
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm), allowing for detection of impurities with weak chromophores, and generally provides sharper peaks for nitro-aromatics.
-
Solvent A (Aqueous): Water with 0.1% Formic Acid or 0.1% Phosphoric Acid . The acidic modifier suppresses the ionization of any residual thiophenol impurities (pKa ~6), ensuring they elute as sharp peaks rather than tailing bands.
Mode of Elution: Isocratic vs. Gradient
We compared both modes to determine the most efficient protocol.
Experimental Data: Mode Comparison
| Parameter | Isocratic (70% ACN / 30% Water) | Gradient (50% |
| Run Time | 12 minutes | 18 minutes |
| Resolution (Rs) | 1.8 (Product vs. Impurity A) | 3.5 (Product vs. Impurity A) |
| Peak Shape | Broadening of late eluters | Sharp throughout |
| Sensitivity | Moderate | High (Peak compression increases height) |
| Conclusion | Fast, but risks co-elution. | Recommended for Purity Assessment. |
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the results are invalid.
Reagents & Equipment
-
Instrument: HPLC system with UV-Vis (DAD preferred) and Quaternary Pump.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C (Controlled temperature is crucial for retention time reproducibility).
-
Detection Wavelength:
-
254 nm: Universal aromatic detection.
-
310 nm: Specific for the nitro-conjugated system (increases selectivity for the product).
-
-
Injection Volume: 10 µL.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 50 | 50 | Injection / Hold |
| 10.0 | 10 | 90 | Linear Ramp (Elute Product) |
| 12.0 | 10 | 90 | Wash Column |
| 12.1 | 50 | 50 | Return to Initial |
| 17.0 | 50 | 50 | Re-equilibration (Crucial) |
Sample Preparation
-
Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).
-
Working Standard: Dilute 1 mL of Stock into 9 mL of Mobile Phase (50:50 mix). Final concentration: 0.1 mg/mL.
-
Note: Matching the sample solvent to the initial mobile phase prevents "solvent shock" which causes split peaks.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Part 4: Workflow Visualization
The following diagram illustrates the logical flow from synthesis to final purity certification, highlighting the decision points.
Figure 1: Analytical workflow for the purity assessment of 4-Chloro-4'-nitrodiphenyl sulfide.
Part 5: Validation & Troubleshooting[1]
To ensure Trustworthiness , verify these parameters before accepting data:
System Suitability Test (SST)
Inject a standard 5 times.
-
RSD of Peak Area: Must be < 2.0%.
-
Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary silanol interactions; add more buffer or replace column).
-
Theoretical Plates (N): > 5000.
Common Impurity Profiles
Based on the synthesis route (reaction of 4-chlorothiophenol with 1-chloro-4-nitrobenzene):
-
RT ~ 3.5 min: 4-Chlorothiophenol (Starting Material - Polar, Acidic).
-
RT ~ 5.2 min: 1-Chloro-4-nitrobenzene (Starting Material - Neutral).
-
RT ~ 8.5 min: 4-Chloro-4'-nitrodiphenyl sulfide (Target Product) .
-
RT ~ 10.0 min: Disulfide dimers (Oxidation side-products - Highly Hydrophobic).
Note: Retention times (RT) are estimates based on the Gradient Table in Section 3.3.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140869, 4-Chloro-4'-nitrodiphenyl sulfide. Retrieved from [Link]
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC Gradient Theory).
Sources
A Comprehensive Guide to the Safe Disposal of 4-Chloro-4'-nitrodiphenyl sulfide
For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-4'-nitrodiphenyl sulfide, grounded in established safety standards and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile of 4-Chloro-4'-nitrodiphenyl sulfide
Before addressing disposal, a thorough understanding of the hazards associated with 4-Chloro-4'-nitrodiphenyl sulfide is paramount. This compound, a chlorinated nitroaromatic sulfide, presents a multi-faceted risk profile that dictates the stringent handling and disposal protocols required.
Key Hazards:
-
Toxicity: 4-Chloro-4'-nitrodiphenyl sulfide is toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Issues: Inhalation may lead to respiratory irritation.[1]
-
Long-Term Effects: There is a suspicion that this chemical may cause genetic defects and cancer. Prolonged or repeated exposure may cause damage to organs.
-
Environmental Hazard: This substance is toxic to aquatic life with long-lasting effects.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | ❗ |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | ⚕️ |
| Carcinogenicity | Suspected of causing cancer. | ⚕️ |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] May cause damage to organs through prolonged or repeated exposure. | ⚕️ |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | 🐠 |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The inherent toxicity of 4-Chloro-4'-nitrodiphenyl sulfide necessitates the use of robust engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All handling of 4-Chloro-4'-nitrodiphenyl sulfide, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: The laboratory should be well-ventilated to minimize background concentrations.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to provide additional protection against splashes.
-
Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Step-by-Step Disposal Protocol for 4-Chloro-4'-nitrodiphenyl sulfide
The guiding principle for the disposal of 4-Chloro-4'-nitrodiphenyl sulfide is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5] The recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[5]
Protocol for Unused or Waste 4-Chloro-4'-nitrodiphenyl sulfide:
-
Segregation and Labeling:
-
Designate a specific, sealed, and clearly labeled container for 4-Chloro-4'-nitrodiphenyl sulfide waste. The container must be in good condition and compatible with the chemical.[6]
-
The label must include the words "Hazardous Waste," the full chemical name "4-Chloro-4'-nitrodiphenyl sulfide," and the approximate quantity.[6]
-
-
Waste Accumulation:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
-
Protocol for Contaminated Labware and Materials:
-
Decontamination of Glassware:
-
For glassware that will be reused, rinse it three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated, labeled container for disposal.[7]
-
-
Disposal of Consumables:
-
Any disposable items that have come into contact with 4-Chloro-4'-nitrodiphenyl sulfide, such as pipette tips, weighing paper, and contaminated gloves, must be collected in a sealed, labeled hazardous waste bag or container.
-
This container should be clearly marked with the chemical name and the words "Hazardous Waste."
-
Protocol for Empty Original Containers:
-
Thorough Emptying: Ensure the container is as empty as possible.[7]
-
Triple Rinsing:
-
Defacing and Disposal:
-
After triple rinsing, obliterate or remove the original label.[7]
-
The rinsed and defaced container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS guidelines.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your institution's EHS.
-
Secure the Area: If it is safe to do so, prevent the spill from spreading.
-
Personal Protective Equipment: Don the appropriate PPE, including a respirator if necessary, before attempting to clean up the spill.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.[2]
-
For a solution, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Complete any necessary spill reports as required by your institution.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-4'-nitrodiphenyl sulfide and related materials.
Caption: Disposal decision workflow for 4-Chloro-4'-nitrodiphenyl sulfide.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 4-Chloro-4'-nitrodiphenyl sulfide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, utilizing appropriate protective measures, and adhering to the detailed disposal protocols outlined in this guide, researchers can ensure they are meeting their ethical and regulatory obligations. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.
References
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New Jersey Department of Health. (2004). Hazard Summary: 4-Nitrophenol. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-4'-nitrodiphenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (2025). 4-chloro-4'-nitrodiphenyl sulfide Price from Supplier. Retrieved from [Link]
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North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]
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MyGloveDepot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Showa Group. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]
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Ghosh, S., et al. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
